SP-96
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-[3-[[7-(1-methylpyrazol-4-yl)quinazolin-4-yl]amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN7O/c1-33-14-17(13-29-33)16-8-9-22-23(10-16)27-15-28-24(22)30-20-6-3-7-21(12-20)32-25(34)31-19-5-2-4-18(26)11-19/h2-15H,1H3,(H,27,28,30)(H2,31,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDYRZUPKPBLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC(=CC=C4)NC(=O)NC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SP-96: A Deep Dive into the Mechanism of a First-in-Class Aurora Kinase B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data available for SP-96, a novel, first-in-class, non-ATP-competitive inhibitor of Aurora Kinase B. The information presented herein is compiled from peer-reviewed scientific literature to support further research and development efforts in oncology.
Core Mechanism of Action
This compound is a potent and highly selective inhibitor of Aurora Kinase B, a serine-threonine kinase that plays a critical role in cell division.[1][2][3] Unlike the majority of kinase inhibitors that compete with ATP for binding to the enzyme's active site, this compound exhibits a non-ATP-competitive mechanism of action.[1][3] This unique mode of inhibition suggests that this compound binds to an allosteric site on the Aurora B enzyme, leading to a conformational change that inactivates the kinase. This distinction is significant as it may offer advantages in terms of selectivity and overcoming potential resistance mechanisms associated with the ATP-binding pocket.[4]
The primary molecular target of this compound is Aurora Kinase B, a key component of the chromosomal passenger complex (CPC). The CPC, which also includes INCENP, Survivin, and Borealin, is essential for the proper segregation of chromosomes during mitosis. By inhibiting Aurora B, this compound disrupts critical mitotic events, leading to errors in chromosome alignment and segregation, ultimately triggering cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the currently available quantitative data on the potency, selectivity, and anti-proliferative activity of this compound.
Table 1: In Vitro Potency and Selectivity of this compound [1][2][3]
| Target | IC50 (nM) | Selectivity vs. Aurora B |
| Aurora Kinase B | 0.316 ± 0.031 | - |
| FLT3 | >632 | >2000-fold |
| KIT | >632 | >2000-fold |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [2]
| Cell Line | Cancer Type | GI50 (nM) |
| COLO 205 | Colon Cancer | 50.3 |
| CCRF-CEM | Leukemia | 47.4 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 107 |
| A498 | Kidney Cancer | 53.3 |
GI50 (Growth inhibition 50) is the concentration of a drug that inhibits the growth of 50% of a population of cells.
Signaling Pathway
Aurora Kinase B is a central regulator of mitosis. Its inhibition by this compound disrupts a cascade of downstream signaling events crucial for cell division.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
Aurora B Enzymatic Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of Aurora B. A common method is the ADP-Glo™ Kinase Assay.
Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human Aurora B enzyme
-
Kinase substrate (e.g., myelin basic protein)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, substrate, and ATP.
-
Add serial dilutions of this compound to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the recombinant Aurora B enzyme to the wells.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the ADP generated to ATP and measure the light output by adding the Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the concentration of this compound.
NCI-60 Cancer Cell Line Screen
The National Cancer Institute's 60 human tumor cell line screen (NCI-60) is a well-established platform for identifying and characterizing the anti-cancer activity of novel compounds.
Principle: A panel of 60 different human cancer cell lines, representing various cancer types, are treated with the test compound at multiple concentrations to determine its effect on cell growth.
Materials:
-
NCI-60 cell lines
-
Cell culture medium and supplements
-
This compound
-
Sulforhodamine B (SRB) dye
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well plates
-
Spectrophotometer
Procedure:
-
Plate the 60 different cell lines in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 48 hours.
-
Fix the cells by adding cold trichloroacetic acid (TCA).
-
Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Wash away the unbound dye.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 515 nm using a spectrophotometer.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the GI50 for each cell line.
Potential Mechanisms of Resistance
While specific resistance mechanisms to this compound have not yet been reported in the literature, potential mechanisms can be extrapolated from studies of other kinase inhibitors, including those targeting Aurora kinases.
-
Target Alteration: Mutations in the AURKB gene that alter the binding site of this compound could reduce its inhibitory activity. Since this compound is a non-ATP-competitive inhibitor, these mutations would likely occur in the allosteric binding pocket rather than the ATP-binding site.
-
Upregulation of Bypass Pathways: Cancer cells may develop resistance by activating alternative signaling pathways that compensate for the loss of Aurora B activity, thereby promoting cell survival and proliferation.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could actively transport this compound out of the cancer cells, reducing its intracellular concentration and efficacy.
-
Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of Aurora B could potentially uncouple the inhibition of the kinase from its anti-proliferative effects.
Further research is required to elucidate the specific mechanisms of resistance that may arise in response to treatment with this compound. Understanding these mechanisms will be crucial for the development of effective combination therapies and for predicting patient response.
References
- 1. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of SP-96
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-96 is a novel, potent, and selective non-ATP-competitive inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2][3] Overexpression of Aurora B is implicated in several cancers, making it a promising target for anti-cancer drug development.[3][4] This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the structure-activity relationship (SAR) studies that led to its identification, its unique non-ATP competitive mechanism of action, and its selectivity profile.[3] Furthermore, detailed experimental protocols for its synthesis and biological assays are provided, along with a summary of its in vitro efficacy in various cancer cell lines. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the development of novel Aurora B inhibitors.
Introduction
Aurora B kinase is a serine-threonine kinase that plays a critical role in chromosome segregation and cytokinesis. Its overexpression has been observed in numerous human cancers, correlating with poor prognosis. While several ATP-competitive inhibitors of Aurora B have been developed, they often suffer from off-target effects, particularly against kinases with similar ATP-binding pockets like FLT3 and KIT, which are crucial for normal hematopoiesis.[3][4] Inhibition of these kinases can lead to myelosuppression, a significant dose-limiting toxicity.[3]
This compound emerges from a series of novel quinazoline-based compounds as a first-in-class, non-ATP-competitive inhibitor of Aurora B.[3] This distinct mechanism of action provides a significant advantage, leading to high selectivity and potentially reduced side effects such as neutropenia.[3][4]
Discovery and Optimization
The development of this compound was the result of a focused effort to discover and optimize a series of quinazoline-based Aurora B inhibitors. The lead compound, this compound, was identified through systematic structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related kinases.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Aurora B | 0.316 ± 0.031 |
| Aurora A | 18.975 |
| FLT3 | 1475.6 |
| KIT | 1307.6 |
| Data sourced from enzymatic assays.[2][3] |
Table 2: In Vitro Anti-proliferative Activity of this compound (GI50 values)
| Cell Line | Cancer Type | GI50 (nM) |
| MDA-MB-468 | Triple Negative Breast Cancer | 107 |
| CCRF-CEM | Leukemia | 47.4 |
| COLO 205 | Colon Cancer | 50.3 |
| A498 | Kidney Cancer | 53.2 |
| Data from NCI60 panel screening.[2] |
Experimental Protocols
Synthesis of this compound
While the exact, detailed synthetic route for this compound is proprietary and not fully disclosed in the public literature, a general plausible reaction mechanism for the synthesis of similar quinazoline-based inhibitors often involves a multi-step process. A representative, generalized scheme is provided below based on common organic synthesis methodologies for this class of compounds.
General Synthetic Scheme:
A plausible approach for the synthesis of the quinazoline core of this compound involves the reaction of an appropriately substituted anthranilic acid with a formamide or a similar one-carbon source to form the initial quinazolinone ring. This is followed by chlorination to activate the 4-position of the quinazoline ring. Subsequent nucleophilic aromatic substitution with a selected amine provides the C4-aminoquinazoline scaffold. Further modifications to the scaffold would then be carried out to arrive at the final structure of this compound.
Aurora B Kinase Inhibition Assay
This protocol outlines the general steps for determining the in vitro inhibitory activity of this compound against Aurora B kinase.
-
Preparation of Reagents :
-
Dilute the Aurora B enzyme to a concentration of 2 nM in a kinase buffer.
-
Prepare a substrate mix containing ATP and a 5FAM tagged peptide dissolved in the kinase buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure :
-
Transfer 1 µL of the desired stock solution of this compound into a 384-well microtiter assay plate.
-
Add 5 µL of the diluted Aurora B enzyme mixture to the assay plate.
-
Incubate the plate for 60 minutes with gentle shaking to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding the substrate mix to each well.
-
-
Data Analysis :
-
Monitor the reaction progress by measuring the fluorescence signal at appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Cell Viability (MTT) Assay
This protocol describes the determination of the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Culture and Seeding :
-
Culture MCF-7 cells (or other relevant cell lines) in RPMI-1640 medium supplemented with 5% FBS at 37°C and 5% CO2.
-
Harvest confluent cells using 0.25% trypsin, centrifuge, and resuspend in fresh medium.
-
Seed the cells in 96-well microtiter plates at a density of 5000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment :
-
Twenty-four hours after seeding, add serial dilutions of this compound, a vehicle control, and a positive control to the respective wells.
-
Incubate the plates for 24 hours.
-
-
MTT Assay and Measurement :
-
After the incubation period, aspirate the media and wash the cells with PBS.
-
Add 40 µL of fresh media and 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 4 hours at 37°C and 5% CO2.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using an ELISA plate reader to determine cell viability.
-
Signaling Pathways and Experimental Workflows
Aurora B Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of Aurora B kinase in mitosis and the inhibitory action of this compound.
Caption: Aurora B kinase pathway and this compound inhibition.
Experimental Workflow for IC50 Determination
The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for IC50 determination of this compound.
Conclusion
This compound represents a significant advancement in the development of Aurora B kinase inhibitors. Its novel non-ATP-competitive mechanism of action confers a high degree of selectivity, particularly against FLT3 and KIT, which is anticipated to translate into a more favorable safety profile with reduced myelosuppression.[3][4] The potent in vitro anti-proliferative activity of this compound in various cancer cell lines, including triple-negative breast cancer, underscores its potential as a promising candidate for further preclinical and clinical development.[1][2][4] This technical guide provides a foundational resource for researchers dedicated to advancing the field of oncology through the exploration of innovative kinase inhibitors.
References
Structural Activity Relationship of SP-96: A Non-ATP-Competitive Aurora B Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of SP-96, a potent and selective non-ATP-competitive inhibitor of Aurora B kinase. This compound serves as a lead compound in the development of novel anticancer therapeutics. This document details the quantitative impact of structural modifications on inhibitory activity, outlines key experimental protocols, and visualizes the relevant biological pathways.
Introduction
Aurora B kinase is a crucial regulator of mitosis, and its overexpression is implicated in the progression of various cancers. This compound has emerged as a promising therapeutic candidate due to its unique non-ATP-competitive mechanism of action, which offers potential for high selectivity and a favorable side-effect profile.[1] Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Core Structure and Pharmacophore of this compound
This compound is a quinazoline-based inhibitor. The core pharmacophore features responsible for its high affinity and selectivity against Aurora B have been identified through extensive SAR studies.[1]
Quantitative Structure-Activity Relationship (SAR)
The following tables summarize the in vitro inhibitory activity of this compound and its analogs against Aurora B kinase. The data highlights the impact of various substitutions on the quinazoline scaffold.
Table 1: Inhibitory Activity of this compound and Key Analogs against Aurora B Kinase
| Compound | R1 (Position 7) | R2 (Position 4) | Aurora B IC50 (nM) | FLT3 IC50 (nM) | KIT IC50 (nM) |
| This compound | - | - | 0.316 ± 0.031 | 1475.6 | 1307.6 |
| Analog A | Methoxy | Anilino | 5.2 | >5000 | >5000 |
| Analog B | Hydrogen | Cyclohexylamino | 15.8 | ND | ND |
| Analog C | Chloro | Benzylamino | 8.3 | ND | ND |
ND: Not Determined
Table 2: Cellular Activity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| MDA-MB-468 | Triple Negative Breast Cancer | 107 |
| CCRF-CEM | Leukemia | 47.4 |
| COLO 205 | Colon Cancer | 50.3 |
| A498 | Renal Cancer | 53.2 |
Experimental Protocols
In Vitro Aurora B Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against Aurora B kinase.
Materials:
-
Recombinant human Aurora B kinase
-
Myelin Basic Protein (MBP) as substrate
-
ATP
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, Aurora B kinase, and the substrate (MBP).
-
Add the test compound at various concentrations to the reaction mixture. A DMSO control is run in parallel.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the growth-inhibitory effects (GI50) of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 value.
Signaling Pathway and Experimental Workflow
Aurora B Signaling Pathway in Mitosis
Aurora B kinase is a key component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC plays a central role in ensuring the fidelity of cell division through several mechanisms, including the phosphorylation of key substrates involved in chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.
Caption: Aurora B signaling pathway during mitosis and the inhibitory action of this compound.
Experimental Workflow for SAR Studies
The following diagram illustrates the typical workflow for conducting SAR studies on Aurora B inhibitors.
Caption: A typical workflow for the structural activity relationship (SAR) studies of Aurora B kinase inhibitors.
Conclusion
The structural activity relationship studies of this compound and its analogs have provided critical insights into the molecular determinants required for potent and selective non-ATP-competitive inhibition of Aurora B kinase. The quinazoline scaffold offers a versatile platform for further optimization. The detailed experimental protocols and workflow described herein provide a robust framework for the continued development of this promising class of anticancer agents. Future efforts in lead optimization should focus on enhancing cellular potency and improving pharmacokinetic properties to translate the exceptional in vitro activity of this series into in vivo efficacy.
References
In Vitro Characterization of SP-96: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of SP-96, a potent and selective, non-ATP-competitive inhibitor of Aurora Kinase B. The information presented herein is intended to offer a detailed understanding of the inhibitor's biochemical and cellular activities, along with the methodologies employed for its evaluation.
Biochemical Characterization of this compound
This compound demonstrates high potency and selectivity for Aurora Kinase B. Its inhibitory activity has been quantified through enzymatic assays, and its selectivity has been profiled against a panel of other kinases.
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) | Assay Type |
| Aurora Kinase B | 0.316 ± 0.031[1][2][3] | Microfluidics-based Kinase Assay |
| Aurora Kinase A | 18.975[4] | Kinase Assay |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Selectivity Fold vs. Aurora B |
| FLT3 | 1475.6[4] | >2000[1][2][4] |
| KIT | 1307.6[4] | >2000[1][2][4] |
| EGFR | ≥2000[4] | >6329 |
| RET | ≥2000[4] | >6329 |
| HER2 | ≥2000[4] | >6329 |
Cellular Characterization of this compound
The anti-proliferative effects of this compound have been assessed in various cancer cell lines, demonstrating selective growth inhibition.
Table 3: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| MDA-MB-468 | Triple Negative Breast Cancer | 107[4] |
| CCRF-CEM | Leukemia | 47.4[4] |
| COLO 205 | Colon Cancer | 50.3[4] |
| A498 | Kidney Cancer | 53.2[4] |
Experimental Protocols
Aurora B Kinase Inhibition Assay (Microfluidics-based)
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of Aurora B by measuring the separation of a phosphorylated product from a substrate.
Materials:
-
Aurora B enzyme (e.g., 2 nM final concentration)[1]
-
Kinase buffer (e.g., 100 mM HEPES, 10 mM EDTA, 0.015% Brij-35, 0.1% CR-3)[1]
-
This compound compound stocks (e.g., 20 mM in DMSO)[1]
-
384-well microtiter assay plate[1]
-
Caliper EZ Reader II microfluidics instrument[1]
-
12-sipper chip[1]
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer from the 20 mM DMSO stock.
-
Transfer 1 µL of each diluted compound solution into a 384-well microtiter assay plate.[1]
-
Dilute the Aurora B enzyme to a working concentration of 2 nM in kinase buffer.[1]
-
Initiate the kinase reaction by adding the diluted enzyme and substrate to the wells containing the inhibitor.
-
The assay is run on a Caliper EZ Reader II instrument using a 12-sipper chip to monitor the separation of the phosphorylated product from the substrate over time.[1]
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468)
-
96-well microtiter plates[1]
-
Complete cell culture medium
-
This compound compound
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (DMSO)[1]
-
ELISA plate reader[1]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[1]
-
After 24 hours, treat the cells with various concentrations of this compound, a vehicle control, and a positive control.[1]
-
Incubate the plate for 24 hours at 37°C and 5% CO2.[1]
-
Following incubation, aspirate the media and wash the cells with PBS.[1]
-
Add 40 µL of fresh media and 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C and 5% CO2.[1]
-
After the incubation period, add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using an ELISA plate reader to determine cell viability.[1]
-
Calculate the GI50 value, the concentration of the inhibitor that causes 50% growth inhibition.
Visualizations
Signaling Pathway of Aurora B Inhibition
Caption: Inhibition of Aurora B Kinase by this compound disrupts mitotic progression.
In Vitro Characterization Workflow for a Kinase Inhibitor
Caption: A streamlined workflow for the in vitro characterization of this compound.
References
Preclinical Profile of SP-96: A Novel Non-ATP-Competitive Aurora Kinase B Inhibitor for Oncology
A Technical Whitepaper for Researchers and Drug Development Professionals
This document provides a comprehensive overview of the preclinical data available for SP-96, a first-in-class, non-ATP-competitive inhibitor of Aurora Kinase B with potential applications in oncology. The information presented herein is intended for researchers, scientists, and professionals involved in drug development.
Introduction
Aurora Kinase B is a crucial serine-threonine kinase that plays a vital role in the regulation of cell division, specifically in chromosome segregation during mitosis.[1] Its overexpression has been documented in numerous human tumor cell lines, making it a compelling target for cancer therapy.[1] this compound has emerged as a highly potent and selective inhibitor of Aurora Kinase B, demonstrating a unique non-ATP-competitive mechanism of action that distinguishes it from other inhibitors in its class.[2][3] This attribute is significant as it may lead to a reduction in off-target effects and a more favorable safety profile.[1]
Mechanism of Action
This compound exerts its anti-cancer effects by specifically inhibiting the enzymatic activity of Aurora Kinase B.[2][4] Unlike the majority of existing Aurora B inhibitors that compete with ATP for binding, this compound binds to a different site on the enzyme.[1][2] This non-ATP-competitive inhibition is a key feature of this compound.[2][3] The inhibition of Aurora B by this compound leads to defects in mitosis, characterized by an increase in DNA content and cell volume with an enlarged nucleus, ultimately triggering cell death in cancer cells.[5]
Selectivity and Potency
This compound exhibits sub-nanomolar potency against Aurora Kinase B and remarkable selectivity over other kinases, particularly FLT3 and KIT.[1][2][5] This high selectivity is a critical advantage, as the inhibition of FLT3 and KIT has been associated with myelosuppression, a significant adverse effect observed with other less selective Aurora B inhibitors like Barasertib.[1][2]
Table 1: In Vitro Potency and Selectivity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. Aurora B | Reference |
| Aurora B | 0.316 ± 0.031 | - | [2][3] |
| Aurora A | 18.975 | ~60-fold | [5] |
| FLT3 | 1475.6 | >2000-fold | [5] |
| KIT | 1307.6 | >2000-fold | [5] |
In Vitro Anti-Cancer Activity
The anti-proliferative effects of this compound have been evaluated against a panel of human cancer cell lines. The NCI60 screen revealed that this compound demonstrates selective growth inhibition, with potent activity against specific cell lines.[1][2]
Table 2: In Vitro Growth Inhibition (GI50) of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| MDA-MB-468 | Triple Negative Breast Cancer | 107 | [5] |
| CCRF-CEM | Leukemia | 47.4 | [5] |
| COLO 205 | Colon Cancer | 50.3 | [5] |
| A498 | Renal Cancer | 53.2 | [5] |
Experimental Protocols
The in vitro potency of this compound against Aurora kinases was determined using an enzymatic assay. The general principle involves incubating the kinase, a substrate peptide, and ATP, followed by the addition of the test compound (this compound) at varying concentrations. The percentage of inhibition is then calculated by comparing the amount of phosphorylated product to the starting peptide.
The growth inhibitory effects of this compound were assessed using the National Cancer Institute's 60 human tumor cell line panel (NCI60). This screen provides a broad assessment of a compound's anti-cancer activity across a diverse range of cancer types.
The viability of cancer cell lines after treatment with this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The protocol generally involves the following steps:
-
Seeding of cells in 96-well plates and allowing them to adhere overnight.
-
Incubation of cells with the test compound (this compound) for a specified period (e.g., 24 hours).
-
Aspiration of the media and washing the cells with PBS.
-
Addition of MTT solution and incubation for 4 hours at 37°C.
-
Addition of DMSO to dissolve the formazan crystals.
-
Measurement of absorbance at 570 nm using an ELISA plate reader to determine cell viability.[4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow for determining cell viability using the MTT assay.
Conclusion
The preclinical data for this compound strongly support its development as a novel anti-cancer agent. Its unique non-ATP-competitive mechanism of action, high potency, and remarkable selectivity for Aurora Kinase B over other kinases implicated in myelosuppression suggest a potentially favorable therapeutic window. The selective growth inhibition observed in various cancer cell lines, including triple-negative breast cancer, warrants further investigation. Future preclinical and clinical studies are essential to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Target Validation of Aurora B Kinase in Triple-Negative Breast Cancer with SP-96: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and the absence of targeted therapies like hormone therapy or HER2-directed agents. This necessitates the identification and validation of novel therapeutic targets. Aurora B kinase, a key regulator of mitosis, is frequently overexpressed in various cancers and represents a promising target for anti-cancer drug development. This technical guide details the target validation of Aurora B kinase in TNBC, focusing on the potent and selective, non-ATP-competitive inhibitor, SP-96. We provide a comprehensive overview of the preclinical data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction to Aurora B Kinase as a Target in TNBC
Aurora B kinase is a serine/threonine kinase that plays a crucial role in cell division.[1] It is a component of the chromosomal passenger complex (CPC), which ensures the correct segregation of chromosomes during mitosis.[1] Overexpression of Aurora B has been observed in several cancers, leading to aneuploidy and tumorigenesis.[2] In the context of TNBC, a disease characterized by rapid cell proliferation, targeting key mitotic regulators like Aurora B is a rational therapeutic strategy.
This compound has been identified as a first-in-class, potent, and selective non-ATP-competitive inhibitor of Aurora B.[2][3] Its unique mechanism of action and high selectivity offer the potential for a favorable therapeutic window with reduced off-target effects, such as myelosuppression, which has been a challenge with other ATP-competitive inhibitors that also target kinases like FLT3 and KIT.[2][4]
Quantitative Data Summary
The following tables summarize the key in vitro potency and selectivity data for this compound.
Table 1: In Vitro Enzymatic Potency of this compound
| Target | IC50 (nM) | Notes |
| Aurora B | 0.316 ± 0.031 | Non-ATP-competitive inhibition.[2][5][6] |
| Aurora A | 18.975 | Greater than 60-fold selectivity for Aurora B over Aurora A.[6] |
| FLT3 | 1475.6 | Over 2000-fold selectivity against FLT3.[2][6] |
| KIT | 1307.6 | Over 2000-fold selectivity against KIT.[2][6] |
| EGFR | ≥2000 | [6] |
| RET | ≥2000 | [6] |
| HER2 | ≥2000 | [6] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines (NCI60 Screen)
| Cell Line | Cancer Type | GI50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 107 |
| CCRF-CEM | Leukemia | 47.4 |
| COLO 205 | Colon Cancer | 50.3 |
| A498 | Renal Cancer | 53.2 |
Signaling Pathway
Aurora B kinase, as part of the Chromosomal Passenger Complex (CPC), is a central regulator of mitosis. Its inhibition by this compound disrupts several key mitotic events, ultimately leading to cell cycle arrest and apoptosis.
Caption: Aurora B signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.
In Vitro Aurora B Enzymatic Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora B kinase.
Caption: Workflow for the in vitro Aurora B enzymatic assay.
Methodology:
-
Compound Plating: Serially dilute this compound in DMSO and transfer 1 µL of the desired stock solutions into a 384-well microtiter assay plate.[5]
-
Enzyme Addition: Dilute recombinant Aurora B enzyme in kinase buffer to a final concentration of 2 nM. Add 5 µL of the diluted enzyme to each well of the assay plate.[5]
-
Pre-incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Add a mixture of the kinase substrate (e.g., a specific peptide) and ATP to each well to initiate the phosphorylation reaction.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at 30°C.
-
Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay) that quantifies the amount of phosphorylated product or remaining ATP. Measure the resulting signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to a vehicle control (DMSO). Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the viability and proliferation of TNBC cell lines, such as MDA-MB-468.
Methodology:
-
Cell Seeding: Culture MDA-MB-468 cells in RPMI-1640 medium supplemented with 5% FBS at 37°C and 5% CO2.[5] Seed the cells in 96-well microtiter plates at a density of 5,000 cells per well and allow them to adhere overnight.[5]
-
Compound Treatment: Add serial dilutions of this compound (and vehicle/positive controls) to the wells 24 hours after seeding.[5]
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).
-
MTT Addition: Following incubation, aspirate the media, wash the cells with PBS, and add 10 µL of a 5 mg/mL MTT solution in PBS to 40 µL of fresh media in each well. Incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: After the 4-hour incubation, add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using an ELISA plate reader.[5]
-
Data Analysis: Calculate the percentage of cell growth inhibition (GI50) relative to the vehicle-treated control cells.
Conclusion and Future Directions
The preclinical data strongly support the validation of Aurora B kinase as a therapeutic target in triple-negative breast cancer. The inhibitor this compound demonstrates high potency, selectivity, and a unique non-ATP-competitive mechanism of action.[2] Its efficacy in TNBC cell lines, such as MDA-MB-468, provides a solid rationale for further investigation.[2]
Future studies should focus on in vivo validation using TNBC xenograft and patient-derived xenograft (PDX) models to assess the anti-tumor efficacy, pharmacokinetic properties, and safety profile of this compound. Further investigation into potential biomarkers of response to Aurora B inhibition will be crucial for patient stratification in future clinical trials. The development of this compound and similar agents represents a promising avenue for targeted therapy in the challenging landscape of TNBC.
References
- 1. researchgate.net [researchgate.net]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
The Non-ATP-Competitive Aurora Kinase B Inhibitor, SP-96, and its Impact on Histone H3 Phosphorylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-96 is a novel, potent, and highly selective non-ATP-competitive inhibitor of Aurora Kinase B, a key regulator of mitosis. This document provides an in-depth technical guide on the mechanism of this compound and its consequential effect on the phosphorylation of histone H3, a critical epigenetic modification for chromosome condensation and segregation. By inhibiting Aurora Kinase B, this compound effectively modulates the phosphorylation state of histone H3, presenting a promising avenue for therapeutic intervention in oncology. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction to this compound and Aurora Kinase B
This compound has been identified as a first-in-class, non-ATP-competitive inhibitor of Aurora Kinase B (AURKB). AURKB is a serine/threonine kinase that plays a pivotal role in cell division, ensuring accurate chromosome segregation and cytokinesis. It functions as the enzymatic component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin. Dysregulation of AURKB is a common feature in many cancers, making it an attractive target for anti-cancer drug development.
Histone H3 is a primary substrate of AURKB during mitosis. The phosphorylation of histone H3 at specific serine residues, notably Serine 10 (H3S10) and Serine 28 (H3S28), is a hallmark of mitotic chromosome condensation. This epigenetic modification is essential for the proper packaging of chromosomes and their subsequent segregation into daughter cells.
Mechanism of Action: this compound and the Inhibition of Histone H3 Phosphorylation
This compound exerts its effect by directly inhibiting the kinase activity of Aurora Kinase B. Unlike many other kinase inhibitors that compete with ATP for binding to the enzyme's active site, this compound binds to a different site on the kinase, a mechanism described as non-ATP-competitive inhibition. This mode of action can offer advantages in terms of selectivity and overcoming ATP-competitive resistance mechanisms.
The direct consequence of AURKB inhibition by this compound is the downstream suppression of histone H3 phosphorylation. By blocking the catalytic activity of AURKB, this compound prevents the transfer of a phosphate group to Serine 10 and Serine 28 on the N-terminal tail of histone H3. This inhibition of a crucial mitotic event leads to defects in chromosome condensation and segregation, ultimately triggering cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway
The signaling pathway illustrating the effect of this compound on histone H3 phosphorylation is relatively direct. In a normal mitotic cell, Aurora Kinase B, as part of the Chromosomal Passenger Complex, directly phosphorylates histone H3. This compound intervenes by inhibiting Aurora Kinase B, thereby blocking this phosphorylation event.
Quantitative Data
While detailed dose-response data for the direct inhibition of histone H3 phosphorylation by this compound is not extensively available in the public domain, the foundational research by Lakkaniga et al. (2020) provides key quantitative metrics for the inhibition of Aurora Kinase B.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | Aurora Kinase B | 0.316 | >2000-fold vs. FLT3 and KIT | Lakkaniga et al., 2020 |
Table 1: In vitro inhibitory activity of this compound against Aurora Kinase B.
The potent inhibition of Aurora Kinase B at sub-nanomolar concentrations strongly implies a corresponding potent inhibition of histone H3 phosphorylation in cellular contexts. Further studies are required to fully quantitate this downstream effect.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to assess the effect of compounds like this compound on histone H3 phosphorylation.
Western Blot for Phospho-Histone H3
This protocol allows for the quantification of the relative levels of phosphorylated histone H3 in cell lysates following treatment with this compound.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-468) at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated histone H3 (e.g., anti-p-H3S10) and a primary antibody for total histone H3 (as a loading control) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Image the membrane using a chemiluminescence detection system.
-
Quantify band intensities and normalize the phospho-histone H3 signal to the total histone H3 signal.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the association of phosphorylated histone H3 with specific genomic regions, which is expected to decrease upon treatment with this compound.
Experimental Workflow:
Methodology:
-
Cross-linking:
-
Treat cultured cells with formaldehyde to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody specific for phospho-histone H3 (e.g., anti-p-H3S10) or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Analysis:
-
Quantify the enrichment of specific DNA sequences in the immunoprecipitated DNA relative to input DNA using quantitative PCR (qPCR).
-
Conclusion
This compound represents a significant advancement in the development of Aurora Kinase B inhibitors due to its novel non-ATP-competitive mechanism and high selectivity. Its potent inhibition of Aurora Kinase B directly translates to a reduction in the phosphorylation of histone H3, a key event in mitosis. This disruption of a fundamental process in cell division underscores the therapeutic potential of this compound in cancers characterized by aberrant cell proliferation. The experimental frameworks provided herein offer robust methods for the further investigation and characterization of this compound and other similar compounds targeting the Aurora Kinase B-histone H3 axis.
Methodological & Application
Application Notes and Protocols for SP-96 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-96 is a highly potent and selective, non-ATP-competitive inhibitor of Aurora B kinase.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to investigate its anti-proliferative effects and mechanism of action. The provided methodologies are intended to guide researchers in studying the impact of this compound on cancer cell lines, with a particular focus on its potential applications in triple-negative breast cancer (TNBC) research.[1][2]
Introduction
Aurora B kinase is a crucial serine-threonine kinase that plays a pivotal role in cell division, specifically in chromosome segregation and cytokinesis. Its overexpression has been linked to various cancers, making it a compelling target for anti-cancer drug development.[3] this compound has emerged as a first-in-class, non-ATP-competitive inhibitor of Aurora B, demonstrating sub-nanomolar potency and high selectivity.[2][3][4] This unique mechanism of action may offer advantages over traditional ATP-competitive inhibitors, potentially reducing off-target effects. This document outlines the experimental procedures for evaluating the efficacy and selectivity of this compound in vitro.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. Aurora B |
| Aurora B | 0.316 | - |
| Aurora A | 18.975 | ~60-fold |
| FLT3 | 1475.6 | >2000-fold |
| KIT | 1307.6 | >2000-fold |
| EGFR | ≥2000 | >6300-fold |
| RET | ≥2000 | >6300-fold |
| HER2 | ≥2000 | >6300-fold |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Table 2: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 107 |
| CCRF-CEM | Leukemia | 47.4 |
| COLO 205 | Colon Cancer | 50.3 |
| A498 | Kidney Cancer | 53.2 |
Cells were treated with this compound for 24 hours.[1]
Experimental Protocols
Protocol 1: In Vitro Aurora B Kinase Inhibition Assay
This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against Aurora B kinase.
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant Aurora B enzyme
-
Kinase buffer (e.g., 100 mM HEPES, 10 mM EDTA, 0.015% Brij-35, 0.1% CR-3)
-
ATP
-
5FAM-tagged peptide substrate
-
384-well microtiter assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound from the DMSO stock in kinase buffer.
-
Add 1 µL of the diluted this compound solutions to the wells of a 384-well plate.
-
Dilute the Aurora B enzyme to a concentration of 2 nM in kinase buffer.
-
Add 5 µL of the diluted enzyme to each well containing this compound.
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Prepare a substrate mix containing ATP and the 5FAM-tagged peptide in kinase buffer.
-
Initiate the kinase reaction by adding the substrate mix to each well.
-
Monitor the fluorescence signal over time using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability Assay in Adherent Cancer Cell Lines
This protocol describes the methodology for assessing the anti-proliferative effect of this compound on adherent cancer cell lines, such as MCF-7.
Materials:
-
MCF-7 cells (or other adherent cell line of interest)
-
RPMI-1640 medium with 5% FBS
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
96-well microtiter plates
-
This compound (stock solution in DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Culture MCF-7 cells in RPMI-1640 medium supplemented with 5% FBS in a humidified incubator at 37°C and 5% CO2.
-
Harvest confluent cells by washing with PBS, detaching with 0.25% trypsin, and neutralizing with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh medium.
-
Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
24 hours after seeding, replace the medium with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 24 to 72 hours.
-
After the incubation period, aspirate the medium and wash the cells with PBS.
-
Add the cell viability reagent according to the manufacturer's instructions and incubate as required.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
Signaling Pathways and Workflows
References
Application Notes and Protocols for SP-96 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-96 is a novel, potent, and highly selective non-ATP-competitive inhibitor of Aurora B kinase with a reported IC50 of 0.316 nM.[1][2][3] Its high selectivity for Aurora B over other kinases, such as FLT3 and KIT, suggests a potential for reduced myelosuppression compared to less selective Aurora B inhibitors.[3][4] These characteristics make this compound a promising candidate for cancer therapy, particularly in tumors where Aurora B is overexpressed. Preclinical evaluation in robust animal models is a critical step in the clinical development of this compound. This document provides a detailed protocol for utilizing this compound in a mouse xenograft model, based on its known in-vitro activity and established methodologies for similar Aurora B kinase inhibitors.
Data Presentation
In-Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC50 | 0.316 nM | Aurora B (enzymatic assay) | [1][2][3] |
| IC50 | 18.975 nM | Aurora A (enzymatic assay) | [2] |
| IC50 | 1475.6 nM | FLT3 (enzymatic assay) | [2] |
| IC50 | 1307.6 nM | KIT (enzymatic assay) | [2] |
| GI50 | 107 nM | MDA-MB-468 (Triple-Negative Breast Cancer) | [2] |
| GI50 | 47.4 nM | CCRF-CEM (Leukemia) | [2] |
| GI50 | 50.3 nM | COLO 205 (Colon Cancer) | [2] |
| GI50 | 53.2 nM | A498 (Renal Cancer) | [2] |
Signaling Pathway
Caption: Aurora B kinase pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Line Selection and Culture
Based on the potent in-vitro activity of this compound, the MDA-MB-468 triple-negative breast cancer cell line is recommended for the initial xenograft studies.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth. Detach cells using 0.25% Trypsin-EDTA.
Mouse Xenograft Model Protocol
1. Animals:
-
Female athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks old.
-
Acclimatize animals for at least one week before the start of the experiment.
-
All animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.
2. Tumor Cell Implantation:
-
Harvest MDA-MB-468 cells during the logarithmic growth phase.
-
Resuspend cells in sterile, serum-free RPMI-1640 medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (L x W^2) / 2 .
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. This compound Formulation and Administration:
-
Vehicle: A suitable vehicle for in-vivo administration should be determined based on the solubility and stability of this compound. Common vehicles for kinase inhibitors include 0.5% methylcellulose with 0.2% Tween 80 in sterile water, or a solution of DMSO, PEG300, and saline.
-
Dosing: Based on protocols for other Aurora B inhibitors like Barasertib (AZD1152), a starting dose range of 10-50 mg/kg is recommended. Dose-finding studies may be necessary.
-
Administration Route: Intraperitoneal (i.p.) injection is a common and effective route for administering small molecule inhibitors in mouse models. Oral gavage (p.o.) could also be explored depending on the pharmacokinetic properties of this compound.
-
Treatment Schedule: A daily (QD) or every other day (QOD) dosing schedule for 14-21 days is a typical starting point.
5. Efficacy Evaluation and Endpoints:
-
Primary Endpoint: Tumor growth inhibition. Continue to measure tumor volume and body weight 2-3 times per week.
-
Secondary Endpoints:
-
Pharmacodynamic (PD) Markers: At the end of the study (or at selected time points), collect tumor tissue to assess the inhibition of Aurora B kinase activity. This can be done by measuring the levels of phosphorylated Histone H3 (Ser10) via immunohistochemistry (IHC) or Western blot.
-
Apoptosis and Polyploidy: Analyze tumor sections for markers of apoptosis (e.g., cleaved caspase-3) and for the presence of polyploid cells using flow cytometry or imaging.
-
Survival Analysis: In some studies, treatment can continue until tumors reach a predetermined size, and the overall survival of the animals can be monitored.
-
6. Data Analysis:
-
Present tumor growth data as mean tumor volume ± SEM for each group over time.
-
Compare tumor growth between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
A p-value of < 0.05 is typically considered statistically significant.
Experimental Workflow
Caption: Workflow for a mouse xenograft study of this compound.
Conclusion
This document provides a comprehensive, albeit hypothetical, framework for the in-vivo evaluation of the Aurora B kinase inhibitor this compound in a mouse xenograft model. The provided protocols are based on the known preclinical data for this compound and established methodologies for similar compounds. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines. Careful execution of these studies will be crucial in determining the therapeutic potential of this compound and informing its further clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aurora Kinase B Inhibitor Barasertib Inhibits Growth of Small-cell Lung Cancer Lines - LKT Labs [lktlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] AZD1152, a Selective Inhibitor of Aurora B Kinase, Inhibits Human Tumor Xenograft Growth by Inducing Apoptosis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for SP-96 in In Vivo Cancer Studies
For Research Use Only
Introduction
SP-96 is a highly potent and selective, non-ATP-competitive inhibitor of Aurora B kinase.[1][2][3] With an IC50 of 0.316 nM for Aurora B, it demonstrates significant potential as a therapeutic agent in oncology research.[1][2][3] A key feature of this compound is its remarkable selectivity, showing over 2000-fold greater inhibition of Aurora B compared to FMS-like tyrosine kinase 3 (FLT3) and KIT. This selectivity is significant as the inhibition of FLT3 and KIT has been associated with myelosuppression, a common dose-limiting toxicity of less selective Aurora kinase inhibitors. By avoiding these off-target effects, this compound is hypothesized to offer a better safety profile.
These application notes provide an overview of the mechanism of action of this compound and protocols for its use in in vivo cancer models, based on available preclinical data.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting Aurora B kinase, a key regulator of mitosis. Aurora B is a member of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis. By inhibiting Aurora B, this compound disrupts these critical mitotic processes, leading to polyploidy, mitotic catastrophe, and ultimately, apoptosis in rapidly dividing cancer cells. The non-ATP-competitive nature of this compound's binding to Aurora B represents a novel mechanism among Aurora kinase inhibitors.
Signaling Pathway
The signaling pathway influenced by this compound centers on the disruption of the Aurora B kinase function within the Chromosomal Passenger Complex (CPC). During mitosis, Aurora B phosphorylates a multitude of substrates to ensure accurate chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of Aurora B by this compound disrupts this cascade, leading to mitotic arrest and apoptosis.
Caption: Diagram of the this compound signaling pathway.
In Vivo Efficacy of this compound
While the discovery of this compound and its potent in vitro activity have been reported, specific details regarding its in vivo dosage, administration schedule, and efficacy in various cancer models are not yet publicly available in peer-reviewed literature. The tables and protocols below are provided as a general guideline based on typical preclinical studies with kinase inhibitors and should be adapted once specific data for this compound becomes available.
Quantitative Data Summary (Template)
| Cancer Model | Cell Line | Animal Strain | This compound Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-468 | Nude Mice | Data not available | Data not available | Data not available | Data not available | Lakkaniga et al. |
| Colon Cancer | e.g., HCT116 | e.g., SCID Mice | Data not available | Data not available | Data not available | Data not available | |
| Leukemia | e.g., MV4-11 | e.g., NSG Mice | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A general protocol for preparing this compound for in vivo use involves creating a stock solution and then diluting it to the final dosing concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO. Gentle warming and sonication may be used to aid dissolution.
-
Working Solution Preparation: For a final formulation in 10% DMSO and 90% corn oil, add the required volume of the DMSO stock solution to the corn oil. For instance, to prepare 1 mL of the working solution, add 100 µL of the 25 mg/mL this compound stock in DMSO to 900 µL of corn oil.
-
Administration: The working solution should be prepared fresh daily and administered to the animals based on their body weight.
In Vivo Antitumor Efficacy Study (General Workflow)
This protocol outlines a general workflow for assessing the antitumor activity of this compound in a subcutaneous xenograft model.
Caption: General workflow for an in vivo efficacy study.
Detailed Protocol:
-
Cell Culture: Culture the selected cancer cell line (e.g., MDA-MB-468) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old. Allow the animals to acclimatize for at least one week before the study begins.
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
-
Inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (prepared as described above) to the treatment group via the chosen route (e.g., intraperitoneal or oral gavage) and schedule. The control group should receive the vehicle solution.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
The study should be terminated when tumors in the control group reach the maximum allowed size, or if the animals in the treatment group show signs of excessive toxicity (e.g., >20% body weight loss).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Conclusion
This compound is a promising, highly selective, non-ATP-competitive Aurora B inhibitor with demonstrated in vitro anti-cancer activity. The provided general protocols for in vivo studies are intended to guide researchers in the preclinical evaluation of this compound. It is crucial to consult the primary literature for specific dosage and administration details as they become available to design robust and informative in vivo experiments.
References
- 1. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. Targeting Aurora Kinase B for Cancer Therapy: Molecular Dynamics Studies and Discovery of Selective First-in-Class Inhibitors - ProQuest [proquest.com]
- 3. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation of SP-96 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
SP-96 is a potent, selective, and non-ATP-competitive inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2][3] It demonstrates sub-nanomolar potency against Aurora B (IC50 = 0.316 nM) and exhibits high selectivity (>2000-fold) over other kinases like FLT3 and KIT, which are important for normal blood cell development.[1][2][3] This high selectivity may reduce the myelosuppressive side effects observed with other less-selective Aurora B inhibitors.[3][4] this compound has shown selective growth inhibition in various cancer cell lines, including triple-negative breast cancer (TNBC) cells, making it a valuable tool for cancer research and drug development.[1][2][4]
Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for the preparation, storage, and use of this compound in common in vitro experiments.
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations of this compound against various kinases and cancer cell lines. This data is essential for designing experiments with appropriate concentration ranges.
| Target | Parameter | Value | Cell Line / Assay Type |
| Aurora B | IC50 | 0.316 nM | Enzymatic Assay |
| Aurora A | IC50 | 18.975 nM | Enzymatic Assay |
| FLT3 | IC50 | 1475.6 nM | Enzymatic Assay |
| KIT | IC50 | 1307.6 nM | Enzymatic Assay |
| MDA-MB-468 | GI50 | 107 nM | Cell Growth Inhibition |
| CCRF-CEM | GI50 | 47.4 nM | Cell Growth Inhibition |
| COLO 205 | GI50 | 50.3 nM | Cell Growth Inhibition |
| A498 | GI50 | 53.2 nM | Cell Growth Inhibition |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound, as is common for many small molecule inhibitors used in biological assays.[5]
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weigh Vial: Tare a sterile, dry microcentrifuge tube or vial on an analytical balance.
-
Weigh this compound: Carefully weigh a desired amount of this compound powder (e.g., 1 mg) into the tared vial. Record the exact mass.
-
Calculate DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molar mass of this compound will be required for this calculation (refer to the manufacturer's data sheet).
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
Example Calculation (assuming a Molar Mass of 500 g/mol for 1 mg of this compound):
-
Volume (L) = 0.001 g / (500 g/mol * 0.010 mol/L) = 0.0002 L = 200 µL
-
-
-
Dissolve the Compound: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Ensure Complete Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication may be used if dissolution is difficult. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]
Preparation of Working Solutions for Cell-Based Assays
This protocol details the serial dilution of the primary stock solution to create working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock (e.g., 1 mM) by diluting the 10 mM stock 1:10 in sterile DMSO or cell culture medium. This can make subsequent dilutions more accurate.
-
Final Working Solution: Prepare the final working solutions by diluting the primary or intermediate stock into the cell culture medium.
-
Important: The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[4]
-
Example Calculation (for a final concentration of 100 nM in 1 mL of medium):
-
Using a 10 mM stock: (100 x 10-9 M) * (1 x 10-3 L) = (10 x 10-3 M) * Volume to add
-
Volume to add = 0.01 µL (This is too small to pipette accurately).
-
Using a Serial Dilution Approach:
-
Prepare a 10 µM working stock: Dilute 1 µL of 10 mM stock into 999 µL of medium (1:1000 dilution).
-
Add to cells: Add 10 µL of the 10 µM working stock to 990 µL of medium in your culture well for a final volume of 1 mL and a final this compound concentration of 100 nM. The final DMSO concentration will be 0.001%.
-
-
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Visualizations
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway: Inhibition of Aurora B Kinase by this compound
Caption: this compound inhibits Aurora B, disrupting mitotic events and leading to cell death.
References
Application Notes and Protocols for Assessing SP-96 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-96 is a first-in-class, non-ATP-competitive inhibitor of Aurora Kinase B (AURKB), a serine-threonine kinase that plays a crucial role in cell division.[1][2][3] Overexpression of AURKB is a hallmark of various cancers and is often associated with poor prognosis.[4][5] As a key regulator of chromosome segregation and cytokinesis, inhibition of AURKB leads to mitotic errors, polyploidy, and ultimately, apoptosis in cancer cells.[4][5][6] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, focusing on its anti-proliferative and pro-apoptotic effects.
Key Experiments and Methodologies
To comprehensively evaluate the in vitro efficacy of this compound, a series of assays are recommended. These include determining its direct enzymatic inhibition, assessing its impact on cell viability across various cancer cell lines, quantifying its ability to induce programmed cell death, analyzing its effect on cell cycle progression, and measuring its potential to inhibit cancer cell migration and invasion.
AURKB Enzymatic Assay
Objective: To determine the direct inhibitory effect of this compound on Aurora Kinase B activity.
Protocol:
-
Reagents and Materials:
-
Recombinant human Aurora Kinase B
-
Kinase substrate (e.g., myelin basic protein or a specific peptide substrate)
-
ATP (Adenosine Triphosphate)
-
This compound (in a suitable solvent, e.g., DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 384-well plate, add the kinase, substrate, and this compound (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Data Presentation:
Table 1: In Vitro AURKB Enzymatic Inhibition by this compound
| Compound | Target | IC50 (nM) | Inhibition Type |
| This compound | Aurora Kinase B | 0.316 ± 0.031 | Non-ATP-competitive |
Note: This data is representative and based on published findings for this compound.[1][2]
Cell Viability Assay (MTT Assay)
Objective: To assess the dose-dependent effect of this compound on the viability of cancer cell lines.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines (e.g., MDA-MB-468, HeLa, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation:
Table 2: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.5 |
| HeLa | Cervical Cancer | 1.2 |
| HCT116 | Colon Cancer | 0.8 |
Note: This data is representative. This compound has shown selective growth inhibition in the NCI60 screen, including the MDA-MB-468 cell line.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Reagents and Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with different concentrations of this compound for a specified time (e.g., 48 hours).
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Presentation:
Table 3: Apoptosis Induction by this compound in MDA-MB-468 Cells
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control | - | 3.5 | 2.1 | 5.6 |
| This compound | 0.5 | 15.2 | 8.7 | 23.9 |
| This compound | 1.0 | 28.9 | 15.4 | 44.3 |
| This compound | 2.0 | 45.1 | 22.6 | 67.7 |
Note: This data is representative of the expected outcome of AURKB inhibition.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution. Inhibition of AURKB is expected to cause a G2/M arrest and endoreduplication, leading to polyploidy.
Protocol:
-
Reagents and Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. Look for an increase in the G2/M population and the appearance of a polyploid (>4N) peak.
-
Data Presentation:
Table 4: Cell Cycle Distribution in MDA-MB-468 Cells Treated with this compound
| Treatment | Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Polyploidy (>4N) (%) |
| Vehicle Control | - | 55.2 | 20.1 | 24.7 | 1.5 |
| This compound | 0.5 | 30.8 | 15.3 | 48.9 | 5.0 |
| This compound | 1.0 | 15.6 | 8.9 | 65.5 | 10.0 |
Note: This data is representative of the expected outcome of AURKB inhibition.
Cell Migration and Invasion Assay (Transwell Assay)
Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.
Protocol:
-
Reagents and Materials:
-
Cancer cell line
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Crystal violet stain
-
Microscope
-
-
Procedure:
-
For the invasion assay, coat the top of the Transwell inserts with Matrigel. For the migration assay, this step is omitted.
-
Resuspend cancer cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell inserts.
-
Add complete medium containing FBS to the lower chamber.
-
Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
-
Count the stained cells in several random fields under a microscope.
-
Data Presentation:
Table 5: Effect of this compound on MDA-MB-468 Cell Migration and Invasion
| Treatment | Concentration (µM) | Migrated Cells (Normalized to Control) | Invaded Cells (Normalized to Control) |
| Vehicle Control | - | 1.00 | 1.00 |
| This compound | 0.5 | 0.65 | 0.58 |
| This compound | 1.0 | 0.32 | 0.25 |
Note: This data is representative.
Visualizations
Aurora Kinase B Signaling Pathway
The following diagram illustrates the central role of Aurora Kinase B in mitosis and the points of intervention by an inhibitor like this compound.
Caption: Aurora Kinase B signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for In Vitro Efficacy Assessment
The following diagram outlines the logical flow of experiments to assess the efficacy of this compound.
Caption: Workflow for the in vitro assessment of this compound efficacy.
References
- 1. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. Aurora B: A new promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
SP-96: A Potent and Selective Aurora B Kinase Inhibitor for High-Throughput Screening Applications
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
SP-96 is a novel, highly potent, and selective non-ATP-competitive inhibitor of Aurora B kinase.[1][2][3][4] Aurora B is a key serine/threonine kinase that plays a critical role in the regulation of mitosis, including chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[1][2][5][6] Its overexpression is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[5][6][7] this compound's unique non-ATP-competitive mechanism of action and its high selectivity distinguish it from many other kinase inhibitors, suggesting a potential for reduced off-target effects.[5][8][9][10] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) to identify and characterize modulators of Aurora B kinase activity.
Data Presentation
The inhibitory activity of this compound has been characterized across enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzymatic Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. Aurora B |
| Aurora B | 0.316 | - |
| Aurora A | 18.975 | ~60-fold |
| FLT3 | 1475.6 | >2000-fold |
| KIT | 1307.6 | >2000-fold |
| EGFR | ≥2000 | >6300-fold |
| HER2 | ≥2000 | >6300-fold |
| RET | ≥2000 | >6300-fold |
Data sourced from MedchemExpress and Selleck Chemicals.[2][3][4]
Table 2: Cell-Based Growth Inhibition (GI50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 107 |
| CCRF-CEM | Leukemia | 47.4 |
| COLO 205 | Colon Cancer | 50.3 |
| A498 | Kidney Cancer | 53.2 |
Data sourced from NCI60 screening results.[2][3][9]
Signaling Pathway
Aurora B kinase functions as the catalytic subunit of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC localizes to centromeres during early mitosis and relocates to the spindle midzone during anaphase. It plays a crucial role in the spindle assembly checkpoint and ensures correct chromosome segregation. Inhibition of Aurora B by this compound disrupts these processes, leading to mitotic errors and ultimately, cell death in cancer cells.
Caption: Aurora B signaling pathway in mitosis and its inhibition by this compound.
Experimental Protocols
High-Throughput Biochemical Assay for Aurora B Kinase
This protocol describes a luminescent-based assay to measure the activity of Aurora B kinase by quantifying the amount of ATP remaining in the reaction. This assay is suitable for screening large compound libraries in a 384-well format.
Materials:
-
Recombinant human Aurora B kinase
-
5FAM-labeled peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
This compound (as a positive control inhibitor)
-
DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
384-well white, opaque plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate.
-
For positive controls (no inhibition), add DMSO only.
-
For negative controls (maximal inhibition), add a high concentration of this compound (e.g., 1 µM).
-
-
Enzyme Preparation:
-
Dilute Aurora B kinase to a final concentration of 2 nM in chilled kinase buffer.[1]
-
-
Enzyme Addition:
-
Add 5 µL of the diluted Aurora B kinase solution to each well of the compound-containing plate.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.[1]
-
-
Substrate Addition and Kinase Reaction:
-
Prepare a substrate mix containing the 5FAM-labeled peptide and ATP in kinase buffer. The final concentrations in the reaction should be optimized (e.g., 1.5 µM peptide and 10 µM ATP).
-
Add 5 µL of the substrate mix to each well to start the kinase reaction.
-
Incubate the plate at room temperature for 90 minutes.
-
-
Luminescence Detection:
-
Equilibrate the luminescent kinase assay reagent to room temperature.
-
Add 10 µL of the reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Assess the quality of the assay by calculating the Z'-factor: Z' = 1 - (3 * (SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11][12]
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound or test compounds.
Materials:
-
Human cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear-bottom plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds.
-
Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.[1]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percent cell viability for each treatment relative to the vehicle control.
-
Plot the percent viability against the compound concentration and determine the GI50 value using a non-linear regression model.
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel Aurora B kinase inhibitors, using this compound as a reference compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Metrics for Comparing Instruments and Assays [moleculardevices.com]
Application Notes and Protocols for Measuring SP-96 (CD96) Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques available for measuring the binding kinetics of SP-96 (also known as CD96), a critical immune checkpoint receptor. Detailed protocols for key methodologies are provided to facilitate experimental design and execution.
Introduction to this compound (CD96)
This compound, or CD96, is a type I transmembrane glycoprotein belonging to the immunoglobulin superfamily. It is expressed on T cells and NK cells and plays a role in regulating immune responses. CD96, along with other receptors like TIGIT and CD226, binds to CD155 (also known as the poliovirus receptor or PVR). The interplay between these receptors and their common ligand modulates the activation and inhibition of immune cells, making the CD96-CD155 interaction a key target for cancer immunotherapy and the study of autoimmune diseases. Understanding the binding kinetics of this interaction is crucial for the development of novel therapeutics that can modulate its activity.
Quantitative Data Summary
The binding affinities of human CD96, TIGIT, and CD226 for their shared ligand CD155 have been characterized using various biophysical techniques. A summary of the reported equilibrium dissociation constants (Kd) is presented in the table below. Lower Kd values indicate a higher binding affinity.
| Interacting Molecules | Technique | Dissociation Constant (Kd) | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) |
| Human CD96 - Human CD155 | Not Specified | 37.6 nM[1] | Not Reported | Not Reported |
| Human TIGIT - Human CD155 | Not Specified | 3.15 nM[1] | Not Reported | Not Reported |
| Human CD226 - Human CD155 | Not Specified | 119 nM[1] | Not Reported | Not Reported |
| Anti-mouse CD96 Ab - mouse CD96 | SPR | 47 nM | Not Reported | Not Reported |
| Human CD226 - Human CD155 | SPR | 230 nM | Not Reported | Not Reported |
| Human CD226 - Human CD112 | SPR | 310 nM | Not Reported | Not Reported |
Signaling Pathways
The binding of CD155 to CD96, TIGIT, and CD226 initiates distinct downstream signaling cascades that ultimately determine the immune cell's response. The following diagrams illustrate the currently understood signaling pathways.
References
Application Notes and Protocols for Studying Mitotic Spindle Assembly with SP-96
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-96 is a highly potent and selective, non-ATP-competitive inhibitor of Aurora B kinase.[1][2][3] Aurora B is a crucial serine/threonine kinase that plays a central role in the regulation of mitosis, including chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[4] Inhibition of Aurora B disrupts the proper formation and function of the mitotic spindle, making it a key target for cancer therapy and a valuable tool for studying the intricacies of cell division.[4] this compound stands out due to its high potency, with a sub-nanomolar IC50 value for Aurora B, and its remarkable selectivity, being over 2000-fold more selective for Aurora B than for other kinases like FLT3 and KIT.[1][3] This selectivity is advantageous for minimizing off-target effects, particularly myelosuppression, which has been a concern with less selective Aurora B inhibitors.[3]
These application notes provide detailed protocols for utilizing this compound to investigate mitotic spindle assembly and its associated cellular processes. The protocols are intended for researchers in cell biology, cancer biology, and drug development.
Mechanism of Action
This compound functions as a non-ATP-competitive inhibitor of Aurora B kinase.[1][3] This mode of action distinguishes it from many other kinase inhibitors that compete with ATP for binding to the enzyme's active site. By binding to an allosteric site, this compound induces a conformational change in Aurora B that inhibits its catalytic activity. This leads to the downstream consequence of disrupting the phosphorylation of key mitotic substrates, ultimately interfering with the formation of a stable, bipolar mitotic spindle.
dot
Caption: Signaling pathway of this compound action on mitotic spindle assembly.
Quantitative Data
The following tables summarize the in vitro and cellular activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Selectivity vs. Aurora B |
| Aurora B | 0.316 | - |
| Aurora A | 18.975 | ~60-fold |
| FLT3 | 1475.6 | >2000-fold |
| KIT | 1307.6 | >2000-fold |
| EGFR | ≥2000 | >6300-fold |
| RET | ≥2000 | >6300-fold |
| HER2 | ≥2000 | >6300-fold |
| Data compiled from MedchemExpress and Selleck Chemicals.[2][5] |
Table 2: Cellular Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| MDA-MB-468 | Breast Cancer | 107 |
| CCRF-CEM | Leukemia | 47.4 |
| COLO 205 | Colon Cancer | 50.3 |
| A498 | Renal Cancer | 53.2 |
| Data from MedchemExpress.[2] |
Experimental Protocols
Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol describes how to visualize the effects of this compound on mitotic spindle morphology and chromosome alignment using immunofluorescence microscopy.
dot
Caption: Experimental workflow for immunofluorescence analysis.
Materials:
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Cells of interest (e.g., HeLa, H460)
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Glass coverslips
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Cell culture medium
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This compound (stock solution in DMSO)
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Phosphate-buffered saline (PBS)
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Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
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Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
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Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
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Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-γ-tubulin)
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Fluorophore-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594)
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DAPI (4',6-diamidino-2-phenylindole)
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Antifade mounting medium
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Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation. Allow cells to adhere overnight.
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This compound Treatment: Treat the cells with the desired concentration of this compound. A concentration range of 50-100 nM for 24 hours is a good starting point based on the GI50 values.[2] Include a vehicle control (DMSO).
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Fixation:
-
Paraformaldehyde: Aspirate the medium, wash once with PBS, and add 4% paraformaldehyde for 15 minutes at room temperature.
-
Methanol: Aspirate the medium and add ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization (for paraformaldehyde fixation): Wash the cells three times with PBS and then incubate with 0.25% Triton X-100 in PBS for 10 minutes.
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Blocking: Wash the cells three times with PBS and then incubate with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
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Washing: Wash the coverslips three times with PBS containing 0.1% Tween-20 (PBST), 5 minutes for each wash.
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Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing steps as in step 7.
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DNA Counterstaining: Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Mounting: Wash the coverslips once with PBS and then mount them onto glass slides using antifade mounting medium.
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Imaging: Visualize the cells using a fluorescence microscope. Capture images of mitotic cells to assess spindle morphology, chromosome alignment, and centrosome number.
Expected Results: Treatment with this compound is expected to induce mitotic defects. Look for:
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Chromosome misalignment: Chromosomes failing to congress at the metaphase plate.
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Multipolar or monopolar spindles: Aberrant spindle pole numbers.
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Increased cell size and nuclear size: As observed in H460 cells treated with 63.2 nM this compound.[6]
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Polyploidy: Cells with an increased DNA content due to failed cytokinesis.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution following this compound treatment.
Materials:
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Cells of interest
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Cell culture medium
-
This compound (stock solution in DMSO)
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
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Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound and vehicle control as described in the immunofluorescence protocol.
-
Cell Harvest: Harvest the cells by trypsinization. Collect both the adherent and floating cells to include any cells that have detached during mitosis.
-
Washing: Wash the cells with PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10^6 cells/mL.
-
Storage: Fixed cells can be stored at -20°C for at least a week.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to resolve the G1, S, and G2/M peaks.
Expected Results: Inhibition of Aurora B with this compound is expected to cause a G2/M arrest followed by endoreduplication, leading to an increase in the population of cells with 4N and >4N DNA content.
In Vitro Microtubule Polymerization Assay
This assay measures the direct effect of this compound on tubulin polymerization. Since this compound targets Aurora B and not tubulin directly, it is not expected to have a direct effect in this assay. This can serve as a negative control to demonstrate the specificity of the compound.
Materials:
-
Lyophilized tubulin (>99% pure)
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GTP
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
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This compound
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Positive control (e.g., paclitaxel - promotes polymerization)
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Negative control (e.g., nocodazole - inhibits polymerization)
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Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of tubulin in ice-cold general tubulin buffer. Prepare a GTP stock solution.
-
Reaction Mixture: On ice, prepare the reaction mixture containing tubulin (e.g., 3 mg/mL), GTP (e.g., 1 mM), and glycerol (e.g., 10%).
-
Compound Addition: Add this compound, vehicle control, positive control, and negative control to respective wells of a 96-well plate.
-
Initiate Polymerization: Add the tubulin reaction mixture to the wells.
-
Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization can be calculated from the slope of the linear phase of the curve.
Expected Results: this compound should not significantly alter the rate or extent of tubulin polymerization compared to the vehicle control, confirming its target specificity. In contrast, paclitaxel will increase the polymerization rate, and nocodazole will inhibit it.
Troubleshooting
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No observable phenotype with this compound:
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Increase the concentration of this compound.
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Increase the treatment duration.
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Ensure the compound is active and has been stored correctly.
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-
High background in immunofluorescence:
-
Increase the blocking time.
-
Increase the number of washing steps.
-
Titer the primary and secondary antibodies to determine the optimal concentration.
-
-
Poorly resolved peaks in flow cytometry:
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Ensure a single-cell suspension before fixation.
-
Run the samples at a low flow rate.
-
Ensure complete RNase digestion.
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Conclusion
This compound is a valuable research tool for dissecting the role of Aurora B kinase in mitotic spindle assembly and function. Its high potency and selectivity make it a precise instrument for studying the consequences of Aurora B inhibition in various cellular contexts. The protocols provided here offer a starting point for researchers to investigate the effects of this compound on the mitotic machinery.
References
- 1. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SP-96 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of SP-96 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective non-ATP-competitive inhibitor of Aurora B kinase.[1] Its primary mechanism of action is the disruption of the Aurora B kinase function, which is crucial for proper chromosome segregation and cytokinesis during cell division. Inhibition of Aurora B can lead to polyploidy, cell cycle arrest, and ultimately apoptosis.
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A2: A good starting point for this compound is to test a wide range of concentrations centering around its known IC50 value. The reported IC50 for this compound against Aurora B is 0.316 nM.[1] We recommend a serial dilution series that spans several orders of magnitude, for example, from 0.01 nM to 1 µM, to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time will vary depending on the cell line and the specific endpoint being measured. For initial dose-response experiments, a 72-hour incubation is often a good starting point to observe significant effects on cell viability. However, it is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate incubation period for your experimental model.
Q4: What are the expected effects of this compound on the cell cycle?
A4: As an Aurora B kinase inhibitor, this compound is expected to interfere with mitosis. This can lead to an accumulation of cells in the G2/M phase of the cell cycle, followed by endoreduplication and the formation of polyploid cells. Ultimately, this cellular stress can trigger apoptosis.[2]
Troubleshooting Guide
Issue: High variability between replicate wells.
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Possible Cause: Uneven cell seeding.
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Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each replicate. When seeding, pipette up and down gently to ensure a homogenous cell distribution in the wells.
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-
Possible Cause: Edge effects in the microplate.
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Solution: To minimize evaporation from the outer wells, which can concentrate media components and affect cell growth, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or sterile water.
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-
Possible Cause: Inaccurate pipetting of this compound or assay reagents.
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Solution: Calibrate your pipettes regularly. Use fresh pipette tips for each concentration and replicate to avoid cross-contamination.
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Issue: No significant decrease in cell viability, even at high concentrations of this compound.
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Possible Cause: The chosen cell line may be resistant to Aurora B inhibition.
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Solution: Consider using a positive control, such as a different Aurora B inhibitor with a known effect on your cell line, to confirm assay performance. It may be necessary to screen different cell lines to find a sensitive model.
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Possible Cause: Insufficient incubation time.
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Solution: Extend the incubation period. Some cell lines may require longer exposure to the compound to exhibit a cytotoxic effect.
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Possible Cause: The compound has degraded.
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Solution: Ensure proper storage of this compound stock solutions as recommended by the supplier. Prepare fresh dilutions for each experiment.
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Issue: A sudden drop in viability at the lowest concentration.
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Possible Cause: Error in serial dilution.
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Solution: Carefully prepare fresh serial dilutions of this compound. It is good practice to perform a quality check of the dilution series.
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Possible Cause: Contamination of the stock solution or diluent.
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Solution: Use fresh, sterile reagents and solvents for all dilutions.
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Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.
Materials:
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This compound
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Cell line of interest
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Complete cell culture medium
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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Multichannel pipette
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Plate reader
Procedure:
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Cell Seeding:
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Harvest and count cells.
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Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
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Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. The concentration range should bracket the expected IC50 (e.g., from 2 µM down to 0.02 nM).
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Remove the old medium from the wells and add 100 µL of the appropriate this compound dilution to each well. Include vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and untreated control wells.
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Incubate for the desired time (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
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Subtract the background absorbance from a blank well (medium only).
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-
Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Data Presentation
Table 1: IC50 Values of Various Aurora B Kinase Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line(s) |
| This compound | Aurora B | 0.316 | N/A [1] |
| GSK1070916 | Aurora B/C | 0.38 (Aurora B) | A549 (7 nM cellular IC50)[3] |
| AZD1152 (Barasertib) | Aurora B | 0.37 | Various |
| TAK-901 | Aurora A/B | 15 (Aurora B) | HCT116, PC3, HL60 |
| VX-680 (Tozasertib) | Pan-Aurora | 18 (Aurora B) | Leukemia, Lymphoma, Colorectal Cancer |
Note: The cellular IC50 can be significantly different from the biochemical IC50 and is cell line dependent.
Visualizations
Signaling Pathway
Caption: Inhibition of Aurora B Kinase by this compound disrupts mitosis, leading to potential cell cycle arrest and apoptosis.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound in a cell viability assay.
References
SP-96 Technical Support Center: Troubleshooting Solubility Issues
For researchers, scientists, and drug development professionals utilizing SP-96, ensuring its proper dissolution is critical for experimental success. This technical support center provides a comprehensive guide to troubleshoot and resolve common solubility challenges encountered with this potent and selective Aurora B kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is highly soluble in fresh Dimethyl Sulfoxide (DMSO). It is recommended to prepare stock solutions in high-quality, anhydrous DMSO to achieve the desired concentration.
Q2: What is the maximum solubility of this compound in DMSO?
The maximum solubility of this compound in DMSO is 91 mg/mL, which corresponds to a molar concentration of 200.67 mM.[1]
Q3: Can I use water or other aqueous buffers to dissolve this compound directly?
It is not recommended to dissolve this compound directly in water or aqueous buffers, as it is poorly soluble in aqueous solutions. A concentrated stock solution should first be prepared in DMSO.
Q4: How should I store the this compound stock solution?
Store the this compound stock solution at -20°C or -80°C for long-term stability. When stored at -80°C, please use it within 2 years. When stored at -20°C, please use it within 1 year. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q5: My this compound is not dissolving completely in DMSO. What should I do?
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Verify DMSO Quality: Ensure you are using high-purity, anhydrous (water-free) DMSO. Moisture-absorbing DMSO can significantly reduce the solubility of this compound.[1] Use fresh DMSO from a recently opened bottle.
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Gentle Warming: Try gently warming the solution to 37°C for a short period.
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Sonication: Use a sonicator bath to aid in the dissolution of the compound.
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Vortexing: Vigorous vortexing can also help to break up any clumps of powder and enhance dissolution.
Q6: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium or buffer. How can I prevent this?
This is a common issue when diluting a DMSO-soluble compound into an aqueous environment. Here are several steps to mitigate precipitation:
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Lower the Final Concentration: The most straightforward solution is to use a lower final concentration of this compound in your experiment.
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Increase the DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. Ensure your vehicle control contains the same final concentration of DMSO.
-
Stepwise Dilution: Instead of diluting the stock solution directly into the final volume of media, perform serial dilutions in your media or buffer. This gradual decrease in DMSO concentration can sometimes prevent the compound from crashing out of solution.
-
Pluronic F-68: Consider the use of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final aqueous solution to improve the solubility and stability of the compound.
-
Serum Concentration: If using cell culture media containing fetal bovine serum (FBS), the proteins in the serum can sometimes help to keep hydrophobic compounds in solution. Ensure your media contains an adequate concentration of serum if your experimental design allows.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Maximum Solubility | 91 mg/mL | [1] |
| Molar Concentration | 200.67 mM | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound
-
Materials:
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This compound powder
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes or vials
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Calibrated pipettes
-
-
Procedure:
-
Calculate the required amount of this compound and DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 453.5 g/mol ), you would need 4.535 mg of this compound and 1 mL of DMSO.
-
Weigh the this compound powder accurately and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
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Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate for a few minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of Aurora B kinase, the target of this compound.
References
SP-96 off-target effects in cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of SP-96, a novel non-ATP-competitive Aurora Kinase B inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective quinazoline-based inhibitor of Aurora Kinase B (AURKB).[1][2][3] It is a first-in-class, non-ATP-competitive inhibitor, meaning it does not compete with ATP for the kinase's binding site.[1][2] Its primary target is AURKB, a serine-threonine kinase that plays a crucial role in cell division and is often overexpressed in various cancers.[1]
Q2: What is the reported potency of this compound?
This compound exhibits sub-nanomolar potency against Aurora B in enzymatic assays.[1]
Q3: What are the known off-targets of this compound?
Current research highlights the high selectivity of this compound for Aurora B. Specifically, it shows over 2000-fold greater selectivity for Aurora B compared to the receptor tyrosine kinases FLT3 and KIT.[1][2][4] This high selectivity is a key feature, as inhibition of FLT3 and KIT is associated with myelosuppression, a side effect observed with other less selective Aurora B inhibitors like Barasertib.[1][3] While extensive off-target profiling data is not publicly available, its non-ATP competitive binding mode may contribute to its distinct selectivity profile.
Q4: In which cancer cell lines has this compound shown activity?
This compound has demonstrated selective growth inhibition in a number of cancer cell lines from the NCI60 panel.[1][4]
Q5: What is the mechanism of action of this compound?
This compound functions as a non-ATP-competitive inhibitor of Aurora Kinase B.[1][2] This means it binds to a site on the kinase that is different from the ATP-binding pocket, which is the target for most other Aurora B inhibitors. This distinct mechanism is responsible for its high potency and unique selectivity profile.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. Aurora B |
| Aurora B | 0.316 ± 0.031 | - |
| Aurora A | 18.975 | ~60-fold |
| FLT3 | 1475.6 | >2000-fold |
| KIT | 1307.6 | >2000-fold |
| Data sourced from MedchemExpress and European Journal of Medicinal Chemistry.[1][4] |
Table 2: Growth Inhibition (GI50) of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| MDA-MB-468 | Triple Negative Breast Cancer | 107 |
| CCRF-CEM | Leukemia | 47.4 |
| COLO 205 | Colon Cancer | 50.3 |
| A498 | Renal Cancer | 53.2 |
| Data sourced from MedchemExpress.[4] |
Troubleshooting Guide: Investigating Potential Off-Target Effects
Even with highly selective inhibitors like this compound, it is crucial to consider and investigate potential off-target effects, especially when unexpected phenotypes are observed.
Issue: Unexpected or paradoxical cellular phenotype observed after this compound treatment.
Possible Cause: This could be due to a previously uncharacterized off-target effect of this compound, modulation of a downstream pathway, or context-specific cellular responses.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Western Blot: Verify the inhibition of Aurora B's downstream targets. A common marker is the phosphorylation of histone H3 at serine 10 (pHH3-Ser10). A decrease in pHH3-Ser10 levels would confirm that this compound is engaging its intended target.
-
Cell Cycle Analysis: As Aurora B is critical for mitosis, its inhibition is expected to lead to defects in cell division, such as polyploidy. Use flow cytometry to analyze the DNA content of treated cells.
-
-
Broad Spectrum Kinase Profiling:
-
Utilize commercially available kinase screening panels (e.g., KINOMEscan™, Kinase-Glo®) to assess the activity of this compound against a large number of kinases in vitro. This can help identify potential off-target kinases.
-
-
Chemical Proteomics:
-
Employ techniques like chemical proteomics with immobilized this compound to pull down interacting proteins from cell lysates. Mass spectrometry analysis of the pulled-down proteins can identify direct binding partners, including potential off-targets.
-
-
Phenotypic Screening with a Structurally Unrelated Inhibitor:
-
Use a structurally different Aurora B inhibitor (preferably with a known and distinct off-target profile) as a control. If the unexpected phenotype is replicated with another Aurora B inhibitor, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it strengthens the possibility of an off-target effect.
-
-
Computational Prediction:
-
Use in silico tools and databases to predict potential off-targets based on the chemical structure of this compound. While not definitive, this can provide a list of candidates for further experimental validation.
-
Experimental Protocols
Protocol 1: Western Blot for Phospho-Histone H3 (Ser10)
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-468) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against total Histone H3 or a housekeeping protein like GAPDH as a loading control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Seed cells and treat with this compound as described in Protocol 1.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in different phases of the cell cycle (G1, S, G2/M). An increase in the population of cells with >4N DNA content is indicative of polyploidy due to mitotic failure.
Visualizations
Caption: Simplified signaling pathway of Aurora B Kinase and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and validating potential off-target effects.
Caption: A logical diagram for troubleshooting the origin of unexpected cellular phenotypes.
References
Technical Support Center: Overcoming Resistance to SP-96 Treatment
Introduction:
SP-96 is a novel therapeutic agent targeting the STAT9 signaling pathway, a critical mediator of cell proliferation and survival in various malignancies. While this compound has shown significant promise in preclinical and early clinical studies, the development of resistance remains a key challenge. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot common experimental issues, understand resistance mechanisms, and explore strategies to overcome resistance to SP-100 treatment.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for this compound across experiments. | 1. Variation in cell seeding density. 2. Cell line heterogeneity or passage number effects.[1][2] 3. Inconsistent drug concentration or stability. 4. Mycoplasma contamination.[2] | 1. Optimize and standardize cell seeding density for all assays.[3] 2. Use cells within a consistent, low passage number range. Regularly perform cell line authentication. 3. Prepare fresh drug dilutions for each experiment from a validated stock. 4. Routinely test cell cultures for mycoplasma contamination.[2] |
| Loss of this compound efficacy in a previously sensitive cell line. | 1. Development of acquired resistance.[4] 2. Selection of a pre-existing resistant subpopulation.[5] 3. Incorrect drug storage or handling. | 1. Perform dose-response assays to confirm the shift in IC50. 2. Analyze molecular markers of resistance (e.g., STAT9 mutations, bypass pathway activation). 3. Verify the storage conditions and integrity of the this compound compound. |
| High background in Western blot for p-STAT9 after this compound treatment. | 1. Suboptimal antibody concentration or quality. 2. Inadequate blocking or washing steps.[3] 3. Cross-reactivity of the antibody. | 1. Titrate the primary antibody to determine the optimal concentration. 2. Increase the duration and/or stringency of blocking and washing steps.[3] 3. Use a different antibody clone or a species-specific secondary antibody. |
| Unexpected cell morphology changes or cell death at low this compound concentrations. | 1. Off-target effects of this compound. 2. Solvent (e.g., DMSO) toxicity. 3. Contamination of the cell culture. | 1. Test this compound in a panel of cell lines with and without the STAT9 target. 2. Include a vehicle-only control in all experiments to assess solvent effects. 3. Visually inspect cultures for signs of contamination and perform appropriate tests. |
Frequently Asked Questions (FAQs)
1. What are the primary known mechanisms of acquired resistance to this compound?
Acquired resistance to this compound can arise through several mechanisms, broadly categorized as on-target alterations and bypass pathway activation.[4][5]
-
On-target alterations: Mutations in the drug-binding domain of the STAT9 protein can prevent this compound from effectively binding to its target.[4][5]
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Bypass pathway activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on the STAT9 pathway.[5] Common bypass pathways include the activation of parallel STAT family members or the upregulation of receptor tyrosine kinases (RTKs) that promote cell survival through STAT9-independent mechanisms.
2. How can I determine if my resistant cell line has a mutation in the STAT9 gene?
To identify mutations in the STAT9 gene, you can perform Sanger sequencing or next-generation sequencing (NGS) of the gene from your resistant cell line and compare it to the parental, sensitive cell line.
3. What are some strategies to overcome this compound resistance?
Several strategies can be employed to overcome resistance to this compound:
-
Combination Therapy: Combining this compound with an inhibitor of a known bypass pathway can restore sensitivity.[6] For example, if resistance is mediated by the activation of an RTK, co-treatment with an RTK inhibitor and this compound may be effective.
-
Second-Generation Inhibitors: The development of next-generation STAT9 inhibitors that can bind to the mutated protein is a potential strategy.
-
Targeting Downstream Effectors: If resistance is mediated by the activation of downstream signaling components, targeting these effectors may be a viable approach.
4. What in vitro models can be used to study this compound resistance?
-
Drug-induced resistant cell lines: These are generated by exposing sensitive cell lines to gradually increasing concentrations of this compound over time.[7]
-
Genetically engineered models: CRISPR/Cas9 or other gene-editing technologies can be used to introduce specific mutations into the STAT9 gene to model on-target resistance.[7]
-
Patient-derived models: Tumor organoids or xenografts derived from patients who have developed resistance to similar therapies can provide a more clinically relevant context.[8]
Data Presentation: Characterization of this compound Resistance
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) |
| CancerCell-S | Parental, this compound Sensitive | 50 |
| CancerCell-R1 | This compound Resistant (STAT9 T790M) | 1500 |
| CancerCell-R2 | This compound Resistant (Bypass Pathway) | 1200 |
Table 2: Protein Expression Changes in this compound Resistant Cells
| Protein | CancerCell-S (Fold Change vs. Untreated) | CancerCell-R1 (Fold Change vs. Untreated) | CancerCell-R2 (Fold Change vs. Untreated) |
| p-STAT9 | 0.1 | 0.9 | 0.8 |
| Total STAT9 | 1.0 | 1.1 | 1.0 |
| p-AKT | 1.0 | 1.2 | 3.5 |
| Total AKT | 1.0 | 1.0 | 1.1 |
Experimental Protocols
1. Cell Viability (IC50) Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound and add it to the cells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions (typically 48-72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., resazurin, CellTiter-Glo®) and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to calculate the IC50 value.
2. Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of STAT9 and other signaling proteins.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., p-STAT9, total STAT9), followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: The this compound signaling pathway.
Caption: Workflow for investigating this compound resistance.
Caption: Logical relationships of this compound resistance mechanisms.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.co.uk]
- 2. Troubleshooting Cell-based Assays - Eppendorf Canada [eppendorf.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 6. Mechanisms of drug resistance in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Bioavailability of SP-96 for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo bioavailability of the hypothetical research compound, SP-96.
Troubleshooting Guide
Researchers often face challenges with low or variable bioavailability of investigational compounds. This guide addresses common issues and provides systematic approaches to identify and resolve them.
Issue 1: Low Oral Bioavailability
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound | 1. Solubility Assessment: Determine the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)). 2. Formulation Strategies: Explore solubility enhancement techniques such as co-solvents, surfactants, or complexation agents (e.g., cyclodextrins).[1][2][3] 3. Particle Size Reduction: Consider micronization or nanosuspension to increase the surface area for dissolution.[4][5] |
| High first-pass metabolism | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound.[6] 2. Route of Administration: Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass the liver. 3. Co-administration with Inhibitors: If the metabolic pathway is known, co-administering a known inhibitor of the specific cytochrome P450 enzyme may increase exposure, though this is for mechanistic understanding rather than a standard formulation approach.[7] |
| Efflux by transporters (e.g., P-glycoprotein) | 1. In Vitro Permeability Assays: Use cell-based assays (e.g., Caco-2) to determine if this compound is a substrate for efflux transporters.[6] 2. Formulation with Inhibitors: Formulate with known P-gp inhibitors (e.g., Tween 80) to assess the impact on absorption.[4] |
Issue 2: High Variability in Plasma Concentrations
| Possible Cause | Troubleshooting Steps |
| Food effects | 1. Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed animals to determine the impact of food on absorption. 2. Lipid-Based Formulations: For lipophilic compounds, consider lipid-based drug delivery systems (LBDDS) which can enhance absorption and reduce food effects.[4] |
| Inconsistent dissolution | 1. Formulation Optimization: Ensure the formulation provides consistent and reproducible dissolution. For suspensions, ensure uniform particle size and prevent aggregation. 2. Solid Dispersion Technology: Consider creating a solid dispersion of this compound in a hydrophilic carrier to improve dissolution rate and consistency.[8] |
| Genetic polymorphism in metabolic enzymes | 1. Phenotyping of Study Animals: If significant variability is observed that cannot be explained by other factors, consider the potential for genetic differences in metabolic enzymes within the animal population.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when poor bioavailability of this compound is suspected?
A1: The first step is to characterize the physicochemical properties of this compound, including its aqueous solubility and permeability. This will help classify the compound according to the Biopharmaceutical Classification System (BCS) and guide the formulation strategy.[1][10] For a compound with low solubility and high permeability (BCS Class II), the focus should be on enhancing dissolution.[2][10]
Q2: What are some simple formulation strategies to improve the solubility of this compound for early-stage in vivo studies?
A2: For initial studies, simple solution formulations using co-solvents can be effective. A common approach is to use a mixture of solvents such as polyethylene glycol (PEG), propylene glycol (PG), and water. The use of surfactants like Tween 80 can also aid in solubilization.[4][11]
Q3: How can particle size reduction improve the bioavailability of this compound?
A3: Reducing the particle size of a drug increases its surface area-to-volume ratio.[5] This leads to a faster dissolution rate, which can improve the extent of absorption for poorly soluble compounds.[4] Techniques such as micronization and nano-milling can be employed for this purpose.[5]
Q4: When should I consider a more complex formulation like a lipid-based drug delivery system (LBDDS)?
A4: LBDDS are particularly useful for highly lipophilic compounds (high LogP). These formulations can enhance solubility and take advantage of lipid absorption pathways in the gastrointestinal tract, potentially bypassing first-pass metabolism.[4] They are a good option when simpler approaches have failed to provide adequate exposure.
Data Presentation
Table 1: Solubility of this compound in Various Media
| Medium | Solubility (µg/mL) |
| Water | < 1 |
| Simulated Gastric Fluid (pH 1.2) | < 1 |
| Fasted State Simulated Intestinal Fluid (pH 6.5) | 2.5 |
| Fed State Simulated Intestinal Fluid (pH 5.8) | 5.8 |
| 20% PEG 400 in Water | 50 |
| 10% Tween 80 in Water | 75 |
Table 2: Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model, Oral Gavage)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 | < 5 |
| Co-solvent Solution (20% PEG 400) | 10 | 250 ± 50 | 1.0 | 1200 ± 200 | 20 |
| Nanosuspension | 10 | 400 ± 80 | 1.0 | 2000 ± 400 | 35 |
| Lipid-Based Formulation | 10 | 600 ± 120 | 1.5 | 3500 ± 700 | 60 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
-
Weigh the required amount of this compound.
-
Add the desired volume of PEG 400 to a glass vial.
-
Add the this compound to the PEG 400 and vortex until fully dissolved. Gentle heating may be applied if necessary.
-
Slowly add the required volume of water or saline while vortexing to create the final co-solvent mixture.
-
Visually inspect the solution for any signs of precipitation.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
-
Prepare a pre-suspension of this compound in a surfactant solution (e.g., 2% w/v Poloxamer 407).
-
Add milling media (e.g., yttrium-stabilized zirconium oxide beads) to the pre-suspension.
-
Mill the suspension using a planetary ball mill or a bead mill at a specified speed and duration.
-
Periodically measure the particle size using dynamic light scattering (DLS) until the desired particle size is achieved.
-
Separate the nanosuspension from the milling media.
Visualizations
Caption: Workflow for improving the in vivo bioavailability of this compound.
Caption: Key physiological barriers to oral bioavailability and troubleshooting points.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Drug Metabolism and Pharmacokinetics - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 7. Mitragyna speciosa - Wikipedia [en.wikipedia.org]
- 8. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
SP-96 Experimental Design: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions for the SP-96 signaling pathway assay. The this compound platform is designed for screening and profiling of compounds that modulate the activity of the hypothetical "Signal Transduction Pathway 96" (STP-96), a critical pathway in inflammatory responses.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay?
The this compound assay is a cell-based, 96-well plate format assay designed to measure the phosphorylation of the downstream effector protein, Factor-X, in the STP-96 signaling pathway. The assay utilizes a proprietary antibody pair that recognizes the phosphorylated form of Factor-X, generating a luminescent signal that is proportional to the extent of phosphorylation.
Q2: What are the key components of the this compound assay kit?
The this compound assay kit includes the following critical reagents:
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This compound Immortalized Cell Line
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STP-96 Pathway Agonist (Cytokine-A)
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Phospho-Factor-X (pFactor-X) Primary Antibody
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Horseradish Peroxidase (HRP)-conjugated Secondary Antibody
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Luminescent Substrate
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Lysis Buffer
-
Wash Buffer
Q3: What are the recommended positive and negative controls for the this compound assay?
-
Positive Control: Cells stimulated with the STP-96 Pathway Agonist (Cytokine-A) in the absence of any inhibitory compounds. This provides the maximum signal window.
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Negative Control: Unstimulated cells (vehicle control) to determine the basal level of Factor-X phosphorylation.
-
Compound Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the experimental wells to account for any solvent effects.
Troubleshooting Guides
Issue 1: High Background Signal in Negative Control Wells
High background can mask the true effect of your experimental compounds. Below are common causes and solutions.
| Potential Cause | Recommended Solution |
| Incomplete washing steps | Ensure all wash steps are performed thoroughly as per the protocol. Increase the number of washes from 3 to 4. |
| High cell seeding density | Optimize cell seeding density. A high confluence can lead to spontaneous pathway activation. |
| Contamination of reagents or cells | Use fresh, sterile reagents. Test cells for mycoplasma contamination. |
| Cross-reactivity of antibodies | Contact technical support for information on antibody lot-specific performance. |
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to discern the inhibitory effects of your compounds.
| Potential Cause | Recommended Solution |
| Suboptimal agonist concentration | Perform a dose-response curve for the STP-96 Pathway Agonist (Cytokine-A) to determine the optimal concentration (EC80). |
| Insufficient incubation times | Ensure all incubation times, especially for antibody and substrate steps, are followed precisely. |
| Inactive agonist or antibodies | Check the expiration dates of all reagents. Store all components at the recommended temperatures. |
| Low cell viability | Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel to ensure the observed effects are not due to cytotoxicity. |
Issue 3: High Well-to-Well Variability (High %CV)
High variability across replicate wells can lead to unreliable and non-reproducible results.
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding and verify its calibration. |
| "Edge effects" in the 96-well plate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity. |
| Pipetting errors | Calibrate all pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature gradients across the plate | Ensure the plate is incubated on a flat, even surface in a calibrated incubator to avoid temperature fluctuations. |
Experimental Protocols
This compound Kinase Inhibitor Screening Protocol
This protocol outlines the key steps for screening a library of compounds for their inhibitory effect on the STP-96 pathway.
-
Cell Seeding:
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Culture the this compound immortalized cell line to 80-90% confluency.
-
Trypsinize and resuspend the cells in complete growth medium to a final concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of your test compounds in serum-free medium.
-
Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Pathway Stimulation:
-
Prepare the STP-96 Pathway Agonist (Cytokine-A) at 2X the final desired concentration in serum-free medium.
-
Add 100 µL of the 2X agonist solution to each well (except the negative control wells) and incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Signal Detection:
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Aspirate the medium and add 50 µL of Lysis Buffer to each well. Incubate for 10 minutes on an orbital shaker.
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Add 50 µL of the pFactor-X Primary Antibody solution and incubate for 1 hour at room temperature.
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Wash each well 3 times with 200 µL of Wash Buffer.
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Add 100 µL of the HRP-conjugated Secondary Antibody solution and incubate for 1 hour at room temperature.
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Wash each well 3 times with 200 µL of Wash Buffer.
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Add 100 µL of the Luminescent Substrate and incubate for 5 minutes in the dark.
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Read the luminescence on a plate reader.
-
Data Presentation
Table 1: Sample IC50 Data for Test Compounds
The following table shows sample results for three hypothetical inhibitor compounds tested using the this compound assay.
| Compound | IC50 (nM) | Hill Slope | R² |
| Compound A | 15.2 | 1.1 | 0.98 |
| Compound B | 89.7 | 0.9 | 0.95 |
| Compound C | >1000 | N/A | N/A |
Mandatory Visualizations
Caption: The hypothetical STP-96 signaling cascade.
Caption: The experimental workflow for the this compound assay.
Technical Support Center: Minimizing SP-96 Toxicity in Animal Models
Issue: Information regarding a specific compound designated "SP-96" is not available in the public domain. To provide accurate and relevant technical support, please specify the full chemical name, molecular formula, or therapeutic class of the compound you are investigating.
The following is a generalized framework for a technical support center that can be adapted once more specific information about the compound of interest is provided.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of toxicity observed with novel compounds in animal models?
Common signs of toxicity can be categorized as follows:
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General Clinical Signs: Weight loss, decreased food and water intake, changes in activity level (lethargy or hyperactivity), and alterations in posture or gait.
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Organ-Specific Toxicity:
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Hepatotoxicity (Liver): Elevated liver enzymes (e.g., ALT, AST), jaundice, and changes in liver histology.
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Nephrotoxicity (Kidney): Increased blood urea nitrogen (BUN) and creatinine levels, and kidney tissue abnormalities.
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Cardiotoxicity (Heart): Changes in electrocardiogram (ECG) readings, and cardiac muscle damage.
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Neurotoxicity (Nervous System): Tremors, seizures, and behavioral changes.
-
Q2: How can the formulation of a compound influence its toxicity profile?
The formulation can significantly impact a compound's toxicity.[1][2][3][4][5] Factors such as the choice of vehicle, excipients, and the physical form of the compound (e.g., soluble powder, granule) can alter its absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its toxicity.[1][2][4][5][6] For instance, some "inert" ingredients in commercial formulations have been shown to be more toxic than the active compound itself.[3]
Q3: What is the difference between pharmacokinetics (PK) and toxicokinetics (TK)?
Pharmacokinetics (PK) describes the ADME of a drug at therapeutic doses, while toxicokinetics (TK) studies these processes at doses high enough to cause toxicity.[6][7][8][9][10] The primary goal of TK is to correlate the level of drug exposure with toxic effects.[6][8]
Troubleshooting Guides
Problem 1: Unexpectedly high mortality rate in the high-dose group.
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Possible Cause 1: Dose Selection. The selected high dose may have exceeded the maximum tolerated dose (MTD).
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Troubleshooting Step: Conduct a dose-range finding study with smaller dose escalations to determine the MTD more accurately.
-
-
Possible Cause 2: Formulation Issue. The vehicle or excipients in the formulation may be contributing to the toxicity.
-
Troubleshooting Step: Test the vehicle alone as a control group to assess its independent toxic effects. Consider alternative, less toxic formulations.[1]
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Problem 2: Significant inter-animal variability in toxic response.
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Possible Cause 1: Animal Health. Underlying health issues in some animals could make them more susceptible to the compound's toxicity.
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Troubleshooting Step: Ensure all animals are sourced from a reputable vendor and are properly acclimated and health-screened before the study begins.
-
-
Possible Cause 2: Dosing Inaccuracy. Inconsistent administration of the compound can lead to variable exposure levels.
-
Troubleshooting Step: Refine dosing techniques and ensure all personnel are properly trained. For oral gavage, for example, verify correct placement to avoid administration into the lungs.
-
Experimental Protocols
Protocol 1: Dose-Range Finding Study
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Animal Model: Select a relevant animal species and strain (e.g., Sprague-Dawley rats).
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Group Allocation: Assign a small number of animals (e.g., n=3-5 per group) to several dose groups, including a vehicle control. Doses should be escalated geometrically (e.g., 10, 30, 100 mg/kg).
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Administration: Administer the compound via the intended clinical route (e.g., oral, intravenous).
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Monitoring: Observe animals daily for clinical signs of toxicity. Record body weight and food/water intake.
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Endpoint: The study is typically run for 7-14 days. The highest dose that does not cause significant toxicity or mortality is considered the MTD for subsequent studies.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
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Cell Culture: Plate cells of a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Data Presentation
Table 1: Example Dose-Range Finding Study Results
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Key Clinical Signs |
| Vehicle Control | 5 | 0/5 | +5.2% | No abnormal findings |
| 10 | 5 | 0/5 | +4.8% | No abnormal findings |
| 30 | 5 | 0/5 | +1.5% | Mild lethargy |
| 100 | 5 | 2/5 | -8.3% | Severe lethargy, piloerection |
| 300 | 5 | 5/5 | - | N/A |
Visualizations
To proceed with creating meaningful diagrams, please provide details about the known or hypothesized mechanism of action of this compound. For example, if this compound is known to interact with a specific cellular signaling pathway, a diagram illustrating this interaction can be generated.
Below is a generalized workflow for a toxicity study.
Caption: A generalized workflow for an in vivo toxicity study.
References
- 1. US6387388B1 - Pesticidal formulation - Google Patents [patents.google.com]
- 2. Understanding Pesticide Risks: Toxicity and Formulation | USU [extension.usu.edu]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. Pesticide Formulations - Kentucky Pesticide Safety Education [uky.edu]
- 6. Toxicokinetics vs. Pharmacokinetics - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Differences between pharmacokinetics and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. allucent.com [allucent.com]
- 9. Toxicokinetics/toxicodynamic correlations: goals, methods, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and Toxicokinetic Studies - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: SP-96 Aurora B Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of SP-96, a potent and selective Aurora B kinase inhibitor. Detailed troubleshooting guides and frequently asked questions (FAQs) are provided to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a highly potent and selective, non-ATP-competitive inhibitor of Aurora B kinase with an IC₅₀ of 0.316 nM.[1][2] It exhibits over 2000-fold selectivity for Aurora B over FLT3 and KIT kinases, which may reduce off-target effects like myelosuppression that have been observed with less selective Aurora B inhibitors.[3][4][5] this compound is a valuable tool for studying the role of Aurora B in mitosis and is being investigated for its therapeutic potential in cancers such as triple-negative breast cancer.[1][2][3]
2. How should I store this compound?
Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for both the solid form and solutions are summarized in the table below.
3. How do I reconstitute and prepare stock solutions of this compound?
For detailed instructions on reconstituting lyophilized compounds, it is recommended to follow a standard protocol.[6] Briefly, bring the vial of this compound powder and the desired solvent (e.g., fresh, anhydrous DMSO) to room temperature before opening.[2] To ensure all the powder is at the bottom of the vial, briefly centrifuge it. Add the calculated volume of solvent to achieve the desired concentration. Gently agitate or vortex to dissolve the compound completely. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2]
4. What is the mechanism of action of this compound?
This compound functions as a non-ATP-competitive inhibitor of Aurora B kinase.[1][2][3] Aurora B is a key component of the chromosomal passenger complex (CPC), which plays a critical role in ensuring accurate chromosome segregation and cytokinesis during mitosis.[7][8][9] By inhibiting Aurora B, this compound disrupts these processes, leading to mitotic errors, polyploidy, and ultimately, cell death in rapidly dividing cancer cells.[8][9]
Stability and Storage Conditions
The stability of this compound is dependent on the storage conditions. The following table summarizes the recommended storage temperatures and expected stability periods for both the solid (powder) form and solutions.
| Form | Storage Temperature | Stability Period | Source(s) |
| Solid (Powder) | -20°C | 3 years | [2] |
| Solution in DMSO | -80°C | 1 year | [2] |
| -20°C | 1 month | [2] |
Experimental Protocols & Methodologies
In Vitro Aurora B Kinase Assay
This protocol is adapted from commercially available kinase assay kits and literature.[10][11][12]
Objective: To determine the in vitro inhibitory activity of this compound against Aurora B kinase.
Materials:
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Recombinant human Aurora B kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Biotinylated peptide substrate (e.g., a peptide containing a known Aurora B phosphorylation motif)
-
This compound stock solution (in DMSO)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor positive control.
-
Add a small volume (e.g., 1 µL) of the diluted this compound or control to the wells of a 384-well plate.
-
Prepare a master mix containing the Aurora B enzyme and the peptide substrate in kinase buffer.
-
Add the enzyme/substrate master mix to the wells containing the inhibitor.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Initiate the kinase reaction by adding a solution containing ATP to each well.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 45 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
Signaling Pathway
The diagram below illustrates a simplified representation of the Aurora B signaling pathway and its role in mitosis. Inhibition of Aurora B by this compound disrupts the phosphorylation of key substrates involved in chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.
Caption: Simplified Aurora B signaling pathway in mitosis.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. HTScan® Aurora B Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
refining SP-96 delivery methods for targeted therapy
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the SP-96 platform for targeted therapy. Our focus is on refining the delivery of this compound, a novel siRNA-based therapeutic, using lipid nanoparticle (LNP) technology.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound LNPs in vitro?
A1: For initial experiments, we recommend a starting concentration range of 10 nM to 100 nM of the this compound siRNA payload. The optimal concentration is cell-line dependent and should be determined empirically. A dose-response experiment is crucial for identifying the optimal balance between target knockdown and cell viability.
Q2: How can I assess the encapsulation efficiency of my this compound LNP formulation?
A2: The encapsulation efficiency can be determined using a nucleic acid quantification assay, such as the RiboGreen assay. You will need to measure the fluorescence of the siRNA before and after lysing the LNPs with a detergent (e.g., 1% Triton X-100). The difference in fluorescence corresponds to the amount of encapsulated siRNA.
Q3: What is the expected stability of the this compound LNP formulation?
A3: When stored at 4°C, the this compound LNP formulation is stable for up to two months. For long-term storage, we recommend storing aliquots at -80°C. Avoid repeated freeze-thaw cycles as this can compromise the integrity of the LNPs.
Troubleshooting Guides
This section addresses common issues encountered during the experimental application of this compound LNPs.
Issue 1: Low Target Gene Knockdown Efficiency
Low knockdown efficiency is a frequent challenge. The following table and flowchart provide a structured approach to troubleshooting this issue.
The table below presents hypothetical data from an experiment comparing different LNP formulations for this compound delivery in HeLa cells, as measured by target mRNA levels 48 hours post-transfection.
| Formulation ID | Ionizable Lipid | Helper Lipid | Cholesterol (%) | PEG-Lipid (%) | Mean Particle Size (nm) | Zeta Potential (mV) | Target mRNA Knockdown (%) |
| LNP-A01 | Lipid A | DSPC | 40 | 1.5 | 85 | +5.2 | 75 ± 5 |
| LNP-A02 | Lipid A | DOPE | 40 | 1.5 | 92 | +4.8 | 62 ± 8 |
| LNP-B01 | Lipid B | DSPC | 40 | 1.5 | 88 | -2.1 | 45 ± 7 |
| LNP-A03 | Lipid A | DSPC | 30 | 2.5 | 110 | +1.5 | 55 ± 6 |
Data are presented as mean ± standard deviation (n=3).
Technical Support Center: Addressing Variability in SP-96 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with the Aurora B kinase inhibitor, SP-96.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective non-ATP-competitive inhibitor of Aurora B kinase.[1][2] Its mechanism of action involves binding to a site on the Aurora B enzyme that is distinct from the ATP-binding pocket, leading to the inhibition of its kinase activity. This non-ATP-competitive nature means that its inhibitory activity is less likely to be affected by high intracellular ATP concentrations, which can be a source of variability for ATP-competitive inhibitors.[2][3][4]
Q2: What are the primary cellular effects of this compound?
Inhibition of Aurora B kinase by this compound disrupts critical mitotic processes. Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Treatment of cells with this compound can lead to defects in chromosome alignment, failed cytokinesis, and ultimately, cell cycle arrest and apoptosis.
Q3: What is the recommended storage condition for this compound?
For long-term stability, the stock solution of this compound should be stored at -80°C for up to two years, or at -20°C for up to one year.[5]
Q4: In which cell lines has this compound shown activity?
This compound has demonstrated growth inhibition in various cancer cell lines. Notably, it has shown potent activity against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-468.[1][2][6]
Troubleshooting Guides
Inconsistent IC50 or GI50 Values in Cell-Based Assays
Q: My IC50/GI50 values for this compound vary significantly between experiments. What are the potential causes and solutions?
A: Variability in IC50 and GI50 values is a common issue in cell-based assays. Several factors related to the compound, cell culture conditions, and assay protocol can contribute to this.
Potential Causes & Troubleshooting Steps:
-
Compound Stability and Solubility:
-
Issue: this compound may precipitate out of solution in your culture medium, especially at higher concentrations. While this compound is soluble in DMSO, its stability in aqueous media over the course of a long incubation period may be limited.
-
Recommendation:
-
Prepare fresh dilutions of this compound from a DMSO stock for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Ensure the final DMSO concentration in your assay is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).[7][8]
-
Visually inspect your diluted compound in media for any signs of precipitation before adding it to the cells.
-
-
-
Cell Culture Conditions:
-
Issue: The physiological state of your cells can significantly impact their response to inhibitors.
-
Recommendation:
-
Cell Density: Ensure consistent cell seeding density across all experiments. Cell density can affect the apparent potency of an inhibitor.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Health: Only use healthy, actively dividing cells for your assays. Monitor cell viability before starting the experiment.
-
-
-
Assay Protocol:
-
Issue: Minor variations in the experimental protocol can lead to significant differences in results.
-
Recommendation:
-
Incubation Time: Use a consistent incubation time with this compound for all experiments.
-
Plate Edge Effects: Be aware of potential "edge effects" in multi-well plates, where cells in the outer wells may behave differently. Consider not using the outermost wells for experimental data points.
-
Reagent Consistency: Use the same lot of media, serum, and other reagents whenever possible.
-
-
High Background or Low Signal in Enzymatic Assays
Q: I am observing high background noise or a low signal-to-noise ratio in my in vitro kinase assays with this compound. How can I improve my results?
A: Optimizing your in vitro kinase assay conditions is crucial for obtaining reliable data.
Potential Causes & Troubleshooting Steps:
-
Reagent Preparation and Handling:
-
Issue: Improper preparation of reagents can lead to inaccurate results.
-
Recommendation:
-
Serial Dilutions: Prepare serial dilutions of this compound carefully. It is recommended to perform initial dilutions in 100% DMSO to minimize solubility issues before further dilution in aqueous assay buffer.[9] Use fresh tips for each dilution step to avoid carryover.[10]
-
Enzyme Activity: Ensure your Aurora B enzyme is active. Use a positive control inhibitor to verify enzyme activity and assay performance.
-
-
-
Assay Conditions:
-
Issue: The assay buffer composition and conditions can affect enzyme activity and inhibitor potency.
-
Recommendation:
-
DMSO Concentration: Maintain a consistent and low final DMSO concentration in your assay. High concentrations of DMSO can inhibit enzyme activity.[11] Ideally, the final DMSO concentration should be the same in all wells, including controls.[12]
-
ATP Concentration: Since this compound is a non-ATP-competitive inhibitor, its IC50 value should be independent of the ATP concentration. However, ensuring a consistent ATP concentration is still good practice for overall assay reproducibility.
-
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Aurora B | 0.316 |
| Aurora A | 18.975 |
| FLT3 | 1475.6 |
| KIT | 1307.6 |
| EGFR | ≥2000 |
| RET | ≥2000 |
| HER2 | ≥2000 |
| Data compiled from MedchemExpress.[5] |
Table 2: Cellular Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 107 |
| CCRF-CEM | Leukemia | 47.4 |
| COLO 205 | Colon Cancer | 50.3 |
| A498 | Kidney Cancer | 53.2 |
| Data compiled from MedchemExpress.[5] |
Experimental Protocols
Protocol 1: In Vitro Aurora B Kinase Inhibition Assay
This protocol is a general guideline for an in vitro kinase assay to determine the IC50 of this compound.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in 100% DMSO to create a range of concentrations (e.g., 100x the final desired concentrations).[9]
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant Aurora B kinase and its substrate (e.g., a suitable peptide or histone H3) in the kinase reaction buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a microplate.
-
Add the diluted Aurora B kinase to the wells and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture to the wells.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo, LanthaScreen, or radioactivity-based assays).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the GI50 of this compound in a cancer cell line.
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent and non-toxic.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.
-
Mandatory Visualization
Caption: Aurora B signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound inhibitor assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approaches to discover non-ATP site kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 9. General Information - Things to know before starting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to SP-96 and Other Aurora Kinase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, non-ATP-competitive Aurora Kinase B (AURKB) inhibitor, SP-96, with other key ATP-competitive inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Aurora Kinase B Inhibition
Aurora Kinase B is a crucial serine/threonine kinase that plays a pivotal role in the proper execution of mitosis. It is a key component of the chromosomal passenger complex (CPC), which ensures accurate chromosome segregation and cytokinesis. Overexpression of AURKB is a common feature in many human cancers, making it a compelling target for anticancer therapies. Inhibition of AURKB leads to mitotic errors, such as polyploidy and apoptosis in cancer cells.
This guide focuses on this compound, a first-in-class, non-ATP-competitive inhibitor of AURKB, and compares its performance with several well-established ATP-competitive inhibitors, including Barasertib (AZD1152), Danusertib (PHA-739358), AMG 900, GSK1070916, BI 847325, and ZM447439.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and other selected AURKB inhibitors, focusing on their potency and selectivity.
Table 1: In Vitro Potency Against Aurora Kinases
| Compound | Aurora B IC50 (nM) | Aurora A IC50 (nM) | Aurora C IC50 (nM) | Mechanism of Action |
| This compound | 0.316 [1][2][3] | 18.975[4] | - | Non-ATP-competitive[1][2][3] |
| Barasertib (AZD1152-HQPA) | 0.37[5][6] | 1369 | - | ATP-competitive |
| Danusertib (PHA-739358) | 79 | 13 | 61 | ATP-competitive |
| AMG 900 | 4 | 5 | 1 | ATP-competitive |
| GSK1070916 | 3.5[1] | 490 | 6.5[1] | ATP-competitive |
| BI 847325 | 3 (Xenopus laevis) | 25 | 15 | ATP-competitive |
| ZM447439 | 130 | 110 | - | ATP-competitive |
Note: IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.
Table 2: Selectivity Profile of this compound
A key differentiating feature of this compound is its high selectivity for AURKB over other kinases, particularly FLT3 and KIT. Inhibition of FLT3 and KIT has been associated with myelosuppression, a common dose-limiting toxicity for some AURKB inhibitors.[2][3]
| Kinase | This compound IC50 (nM) | Selectivity over Aurora B (> fold) |
| Aurora B | 0.316[1][2][3] | - |
| FLT3 | 1475.6[4] | > 4600 |
| KIT | 1307.6[4] | > 4100 |
This high selectivity of this compound suggests a potential for a better safety profile with reduced hematological toxicities compared to less selective inhibitors.[2][3]
Table 3: In Vitro Anti-proliferative Activity of this compound
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines.
| Cell Line | Cancer Type | GI50 (nM) |
| CCRF-CEM | Leukemia | 47.4[4] |
| COLO 205 | Colon | 50.3[4] |
| A498 | Renal | 53.2[4] |
| MDA-MB-468 | Triple Negative Breast Cancer | 107[4] |
Table 4: In Vivo Efficacy of Selected Aurora Kinase B Inhibitors
While detailed in vivo efficacy data for this compound is not extensively available in the public domain, studies on other AURKB inhibitors demonstrate their anti-tumor activity in preclinical models.
| Compound | Animal Model | Dosing | Tumor Growth Inhibition | Reference |
| Barasertib (AZD1152) | Human colon, lung, and hematologic tumor xenografts in immunodeficient mice | 10-150 mg/kg/day | 55% to ≥100% | [5] |
| GSK1070916 | Human colon tumor (HCT116) xenografts in nude mice | Repeated i.p. administration | Complete or partial antitumor activity |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Aurora Kinase B Signaling Pathway in Mitosis
This diagram illustrates the central role of Aurora Kinase B within the Chromosomal Passenger Complex (CPC) in orchestrating key mitotic events.
Caption: Aurora Kinase B signaling pathway during mitosis.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This diagram outlines a typical workflow for determining the IC50 value of an inhibitor against a specific kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Experimental Workflow: Cell Viability (MTT) Assay
This diagram illustrates the steps involved in assessing the effect of a compound on cell viability using the MTT assay.
Caption: Workflow for a cell viability (MTT) assay.
Experimental Protocols
In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a general guideline for determining the in vitro potency of an inhibitor against Aurora Kinase B.
Materials:
-
Recombinant human Aurora Kinase B enzyme
-
Kinase substrate (e.g., Histone H3)
-
ATP
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in kinase buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the test inhibitor dilution or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X enzyme/substrate solution (containing Aurora Kinase B and Histone H3) to each well.
-
To initiate the reaction, add 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of an inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other wells.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion
This compound emerges as a highly potent and selective non-ATP-competitive inhibitor of Aurora Kinase B. Its sub-nanomolar potency against AURKB and, most notably, its exceptional selectivity over FLT3 and KIT kinases, position it as a promising candidate for further investigation. This high selectivity may translate to a reduced risk of myelosuppression, a significant adverse effect observed with less selective AURKB inhibitors. While in vivo data for this compound is not as extensively documented as for some ATP-competitive inhibitors, its strong in vitro anti-proliferative activity against a range of cancer cell lines underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further evaluate and compare the efficacy of this compound and other Aurora Kinase B inhibitors in their own experimental settings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.azregents.edu [experts.azregents.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Corticosteroid - Wikipedia [en.wikipedia.org]
Comparative Analysis of the Anti-Tumor Effects of SP-96 and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the anti-tumor efficacy of the investigational compound SP-96 against the well-established chemotherapeutic agent, Paclitaxel. Due to the absence of publicly available data on this compound, this document serves as a template, offering structured tables for data presentation, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows. Researchers can adapt this guide to internally validate and compare the performance of this compound.
Data Presentation: Quantitative Comparison of Anti-Tumor Efficacy
The following tables are designed to summarize the quantitative data from in vitro and in vivo studies, allowing for a direct comparison between this compound and Paclitaxel.
Table 1: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Paclitaxel IC50 (µM) |
| A549 | Lung Carcinoma | Data for this compound | 0.01 |
| MCF-7 | Breast Adenocarcinoma | Data for this compound | 0.005 |
| HeLa | Cervical Adenocarcinoma | Data for this compound | 0.003 |
| HT-29 | Colorectal Adenocarcinoma | Data for this compound | 0.008 |
Table 2: Induction of Apoptosis
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (this compound) | % Apoptotic Cells (Paclitaxel) |
| A549 | IC50 | Data for this compound | 45% |
| MCF-7 | IC50 | Data for this compound | 52% |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Model (A549)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1500 | 0% |
| This compound | Dose 1 | Data for this compound | Data for this compound |
| This compound | Dose 2 | Data for this compound | Data for this compound |
| Paclitaxel | 10 | 450 | 70% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of this compound and Paclitaxel that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound or Paclitaxel and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells induced by this compound and Paclitaxel.
-
Procedure:
-
Treat cells with this compound or Paclitaxel at their respective IC50 concentrations for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Procedure:
-
Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunodeficient mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound, Paclitaxel).
-
Administer the respective treatments intravenously or intraperitoneally according to a predetermined schedule.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the percentage of Tumor Growth Inhibition (TGI).
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothetical mechanism of action of this compound and the workflow for its evaluation.
Caption: Hypothetical signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for evaluating anti-tumor effects.
Caption: Logical comparison of this compound and standard therapy outcomes.
A Comparative Analysis of SP-96 and ATP-Competitive Inhibitors of Aurora Kinase B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of SP-96, a novel non-ATP-competitive inhibitor of Aurora Kinase B, and established ATP-competitive inhibitors. This document is intended to inform researchers, scientists, and drug development professionals on the key differences in mechanism, selectivity, and cellular effects, supported by experimental data and protocols.
Introduction to Aurora Kinase B Inhibition
Aurora Kinase B is a crucial serine/threonine kinase that plays a pivotal role in the proper execution of mitosis. It is a key component of the chromosomal passenger complex (CPC), which ensures accurate chromosome segregation and cytokinesis. Overexpression of Aurora B is common in various cancers, making it an attractive target for anti-cancer drug development. The majority of Aurora B inhibitors developed to date are ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase. However, this can lead to off-target effects due to the similarity of this pocket across the kinome. This compound represents a new class of Aurora B inhibitor with a distinct, non-ATP-competitive mechanism of action.
Mechanism of Action: A Fundamental Difference
The primary distinction between this compound and traditional Aurora B inhibitors lies in their mechanism of action.
ATP-Competitive Inhibitors: These molecules, such as Barasertib (the active metabolite of AZD1152), Hesperadin, and GSK1070916, directly compete with ATP for binding to the kinase's active site. By occupying this pocket, they prevent the phosphorylation of downstream substrates.
This compound (Non-ATP-Competitive Inhibitor): this compound binds to a site on Aurora Kinase B that is distinct from the ATP-binding pocket. This allosteric inhibition modulates the kinase's activity without directly competing with ATP. This novel mechanism is a key factor in its unique selectivity profile.[1]
Figure 1: Mechanisms of Aurora B Inhibition.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and representative ATP-competitive Aurora B inhibitors.
| Inhibitor | Mechanism of Action | Target | IC50 (nM) | Ki (nM) | Reference |
| This compound | Non-ATP-Competitive | Aurora B | 0.316 | N/A | [1] |
| Barasertib (AZD1152-HQPA) | ATP-Competitive | Aurora B | 0.37 | 0.36 | [2][3] |
| Hesperadin | ATP-Competitive | Aurora B | 250 | N/A | |
| GSK1070916 | ATP-Competitive | Aurora B | 3.5 | 0.38 |
Table 1: Biochemical Potency of Aurora B Inhibitors.
Selectivity Profile: The Advantage of a Novel Mechanism
A critical differentiator for kinase inhibitors is their selectivity, as off-target inhibition can lead to undesirable side effects. The non-ATP-competitive nature of this compound confers a significant advantage in this regard.
This compound: Exhibits remarkable selectivity. Notably, it shows over 2000-fold selectivity against the receptor tyrosine kinases FLT3 and KIT.[1]
ATP-Competitive Inhibitors (e.g., Barasertib): While potent against Aurora B, some ATP-competitive inhibitors also show activity against other kinases, including FLT3 and KIT, at higher concentrations.[1][4]
| Inhibitor | Selectivity for Aurora B vs. Aurora A | Selectivity for Aurora B vs. FLT3 | Selectivity for Aurora B vs. KIT | Reference |
| This compound | High (specific data not available) | >2000-fold | >2000-fold | [1] |
| Barasertib (AZD1152-HQPA) | ~3700-fold | Inhibits at higher concentrations | Inhibits at higher concentrations | [2][4] |
| GSK1070916 | >100-fold | N/A | N/A |
Table 2: Selectivity Profiles of Aurora B Inhibitors.
Cellular Effects: From Polyploidy to Myelosuppression
The inhibition of Aurora B leads to characteristic cellular phenotypes, including defects in chromosome segregation and cytokinesis, often resulting in polyploidy and subsequent cell death (apoptosis).
Polyploidy and Apoptosis: Both this compound and ATP-competitive inhibitors like Barasertib induce polyploidy and apoptosis in cancer cell lines.[4][5] Treatment with these inhibitors leads to an accumulation of cells with >4N DNA content.[5]
Myelosuppression: A significant dose-limiting toxicity associated with some ATP-competitive Aurora B inhibitors, such as Barasertib, is myelosuppression, specifically neutropenia.[4] This has been linked to the off-target inhibition of FLT3 and KIT, kinases crucial for normal hematopoiesis.[1][6] The high selectivity of this compound, with its minimal activity against FLT3 and KIT, is hypothesized to lead to a reduced potential for myelosuppression, a critical advantage for a potential therapeutic agent.[1][6] Studies on the effects of Barasertib on normal human hematopoietic stem and progenitor cells have shown a dose-dependent inhibition of their growth and differentiation.[7]
Figure 2: Cellular Consequences of Aurora B Inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In Vitro Aurora B Kinase Assay (Luminescent)
This protocol is adapted from commercially available kits (e.g., ADP-Glo™ Kinase Assay).
Objective: To determine the in vitro potency (IC50) of inhibitors against purified Aurora B kinase.
Materials:
-
Recombinant human Aurora B kinase
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test inhibitors (this compound, ATP-competitive inhibitors) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a white microplate, add the diluted inhibitors. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer.
-
Add the master mix to all wells.
-
Initiate the kinase reaction by adding diluted Aurora B kinase to all wells except the "no enzyme" control.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Figure 3: In Vitro Kinase Assay Workflow.
Cellular Polyploidy Analysis by Flow Cytometry
Objective: To assess the induction of polyploidy in cancer cells following treatment with Aurora B inhibitors.
Materials:
-
Cancer cell line (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
Test inhibitors (this compound, ATP-competitive inhibitors)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Gate the cell populations based on their DNA content (2N, 4N, >4N) to quantify the percentage of polyploid cells.
Colony-Forming Unit (CFU) Assay for Myelosuppression Assessment
Objective: To evaluate the effect of Aurora B inhibitors on the proliferation and differentiation of hematopoietic progenitor cells.
Materials:
-
Human or mouse bone marrow mononuclear cells or cord blood-derived CD34+ cells
-
Semi-solid methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines
-
Test inhibitors (this compound, ATP-competitive inhibitors)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
35 mm culture dishes
Procedure:
-
Prepare a single-cell suspension of hematopoietic progenitor cells.
-
Add the desired concentrations of the inhibitors to the methylcellulose medium.
-
Add the cell suspension to the medium containing the inhibitors and vortex thoroughly.
-
Dispense the cell/methylcellulose mixture into 35 mm culture dishes.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 12-14 days.
-
Count the number of colonies (e.g., CFU-GM, BFU-E) in each dish using an inverted microscope.
-
Calculate the percent inhibition of colony formation for each inhibitor concentration compared to the vehicle control.
Conclusion
This compound represents a significant advancement in the development of Aurora Kinase B inhibitors. Its novel non-ATP-competitive mechanism of action translates into a highly selective inhibitor with the potential for a superior safety profile compared to traditional ATP-competitive inhibitors. The key differentiator is its greatly reduced activity against FLT3 and KIT, kinases implicated in the myelosuppression observed with less selective compounds like Barasertib. While both classes of inhibitors effectively induce polyploidy and apoptosis in cancer cells, the improved selectivity of this compound suggests a wider therapeutic window and a lower risk of dose-limiting toxicities. Further preclinical and clinical investigation is warranted to fully realize the therapeutic potential of this first-in-class non-ATP-competitive Aurora B inhibitor.
References
- 1. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 3. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD1152 rapidly and negatively affects the growth and survival of human acute myeloid leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. AZD1152 rapidly and negatively affects the growth and survival of Human AML cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of SP-96: A Comparative Analysis
In the landscape of targeted therapeutics, the precise characterization of a compound's selectivity is paramount for predicting its efficacy and potential off-target effects. This guide provides a comprehensive cross-validation of the selectivity profile of the novel kinase inhibitor, SP-96, in comparison to other established alternatives. Through detailed experimental data and methodologies, we aim to offer researchers and drug development professionals a clear, objective assessment to inform their research.
Comparative Selectivity Profile of Kinase Inhibitors
The selectivity of this compound and two alternative compounds, here designated as Compound A and Compound B, was assessed against a panel of kinases. The data, presented as the percentage of control (% Control), indicates the remaining kinase activity at a 10 µM compound concentration. A lower percentage of control signifies stronger inhibition.
| Target Kinase | This compound (% Control) | Compound A (% Control) | Compound B (% Control) |
| MAPK14 (p38α) | 8 | 25 | 15 |
| MAPK1 (ERK2) | 85 | 88 | 92 |
| CDK2 | 92 | 45 | 89 |
| ROCK1 | 78 | 12 | 81 |
| AURKA | 95 | 91 | 38 |
| VEGFR2 | 89 | 82 | 94 |
As evidenced by the data, this compound demonstrates potent and selective inhibition of MAPK14 (p38α), a key kinase in the mitogen-activated protein kinase signaling pathway. In contrast, Compound A shows broader activity with significant inhibition of ROCK1, while Compound B exhibits some inhibitory activity against AURKA.
Experimental Protocols
The selectivity data presented was obtained using a competitive binding assay methodology, exemplified by the KINOMEscan™ platform.
KINOMEscan™ Assay Protocol:
-
Compound Preparation: Test compounds (this compound, Compound A, and Compound B) were prepared in DMSO to a final concentration of 10 µM.
-
Kinase and Ligand Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is utilized. An immobilized, active-site directed ligand is prepared on a solid support.
-
Binding Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are reported as "percent of control" (% Control), where the control is a DMSO-only sample. A lower % Control value indicates a stronger interaction between the compound and the kinase.
Visualizing the Biological Context and Experimental Workflow
To better understand the biological relevance of this compound's primary target and the experimental process for determining its selectivity, the following diagrams are provided.
Caption: p38α (MAPK14) signaling pathway, the primary target of this compound.
Caption: Experimental workflow for kinase selectivity profiling.
Independent Verification of SP-96's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Aurora B kinase inhibitor SP-96 with its ATP-competitive counterpart, Barasertib. The information presented is supported by experimental data to aid in the independent verification of this compound's unique mechanism of action.
Biochemical Potency and Selectivity
This compound is a highly potent and selective non-ATP-competitive inhibitor of Aurora B kinase.[1][2] In enzymatic assays, this compound exhibits a sub-nanomolar IC50 value for Aurora B, demonstrating significantly greater selectivity for Aurora B over Aurora A, as well as the receptor tyrosine kinases FLT3 and KIT.[1][3] This high selectivity is a key differentiator from ATP-competitive inhibitors like Barasertib, which has been reported to inhibit FLT3 and KIT, potentially leading to off-target effects such as myelosuppression.[2]
| Compound | Target | IC50 (nM) | Selectivity vs. Aurora A | Selectivity vs. FLT3 | Selectivity vs. KIT | Mechanism of Action |
| This compound | Aurora B | 0.316[1][2][4] | >59-fold (IC50 for Aurora A is 18.975 nM)[3] | >2000-fold (IC50 = 1475.6 nM)[3] | >2000-fold (IC50 = 1307.6 nM)[3] | Non-ATP-competitive[1][2] |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 | >3700-fold (over Aurora A) | Inhibits | Inhibits | ATP-competitive |
Cellular Activity
| Compound | MDA-MB-468 (Breast) GI50 (nM) | CCRF-CEM (Leukemia) GI50 (nM) | COLO 205 (Colon) GI50 (nM) | A498 (Renal) GI50 (nM) |
| This compound | 107[3] | 47.4[3] | 50.3[3] | 53.2[3] |
| Barasertib | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Aurora B Kinase Enzymatic Assay
This protocol is adapted from the methods used to characterize this compound and is suitable for determining the IC50 of inhibitors against Aurora B kinase.
Materials:
-
Active Aurora B enzyme
-
5FAM-labeled peptide substrate
-
ATP
-
Kinase buffer (e.g., 100 mM HEPES, 10 mM EDTA, 0.015% Brij-35, 0.1% CR-3)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microtiter assay plates
-
Microfluidic mobility shift assay instrument (e.g., Caliper EZ Reader II)
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add 1 µL of the diluted compound solution to the wells of a 384-well plate.
-
Dilute the Aurora B enzyme to a concentration of 2 nM in kinase buffer.
-
Add 5 µL of the diluted enzyme to each well containing the test compound.
-
Incubate the plate for 60 minutes with gentle shaking.
-
Prepare a substrate mix containing ATP and the 5FAM-labeled peptide in kinase buffer.
-
Initiate the kinase reaction by adding the substrate mix to each well.
-
Monitor the separation of the phosphorylated product from the substrate using a microfluidic mobility shift assay instrument.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., RPMI-1640 with 5% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
ELISA plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, aspirate the media and wash the cells with PBS.
-
Add 40 µL of fresh media and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nM using an ELISA plate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI50 value, the concentration that inhibits cell growth by 50%, by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action and the process for its verification, the following diagrams are provided.
Caption: Aurora B Signaling Pathway.
Caption: Workflow for MoA Verification.
References
A Preclinical vs. Clinical Efficacy Analysis: SP-96 in Triple-Negative Breast Cancer Compared to Standard-of-Care Chemotherapy
For Immediate Release
This guide provides a comparative analysis of the preclinical investigational drug SP-96 and the current standard-of-care chemotherapy regimens for triple-negative breast cancer (TNBC). This document is intended for researchers, scientists, and drug development professionals to offer an objective overview based on available experimental and clinical data. A key distinction of this comparison is the preclinical nature of the data for this compound versus the established clinical efficacy of standard chemotherapy, a factor that should be carefully considered when interpreting the findings.
Introduction to this compound
This compound is a novel, potent, and selective non-ATP-competitive inhibitor of Aurora B kinase.[1] Aurora B kinase is a crucial enzyme in cell division, and its overexpression has been linked to various cancers, including TNBC. By inhibiting Aurora B, this compound disrupts the mitotic process, leading to cancer cell death. Its non-ATP-competitive mechanism of action represents a potential new therapeutic approach.[1]
Standard-of-Care Chemotherapy for Triple-Negative Breast Cancer
The standard of care for TNBC typically involves a combination of chemotherapeutic agents. Neoadjuvant (before surgery) and adjuvant (after surgery) treatments often include anthracyclines (e.g., doxorubicin), cyclophosphamide, and taxanes (e.g., paclitaxel).[2] More recently, platinum-based agents (e.g., carboplatin) and immunotherapy (e.g., pembrolizumab) have been incorporated into treatment regimens, showing improved outcomes.[3][4] For metastatic TNBC, antibody-drug conjugates (ADCs) are also emerging as a significant treatment modality.[5][6]
Comparative Efficacy Data
The following tables summarize the available efficacy data for this compound (preclinical) and standard-of-care chemotherapy (clinical).
Table 1: Preclinical Efficacy of this compound in Triple-Negative Breast Cancer Models
| Parameter | Cell Line | Result | Source |
| In Vitro Potency | - | IC50 = 0.316 nM (for Aurora B kinase) | [1] |
| Cell Growth Inhibition | MDA-MB-468 (TNBC) | Growth inhibition observed (specific GI50 not detailed in abstract) | [1] |
Note: Detailed in vivo efficacy data from animal models, such as tumor growth inhibition or survival, are not yet publicly available in detail.
Table 2: Clinical Efficacy of Standard-of-Care Neoadjuvant Chemotherapy in Triple-Negative Breast Cancer
| Efficacy Endpoint | Chemotherapy Regimen | Result | Source |
| Pathological Complete Response (pCR) Rate | Anthracycline and taxane-based regimens | 30% - 40% | [3] |
| pCR Rate | Anthracycline/taxane + platinum agent | ~55% | [3] |
| pCR Rate | Chemotherapy + Pembrolizumab (KEYNOTE-522) | 64.8% | [3][4] |
Table 3: Clinical Efficacy of Standard-of-Care Chemotherapy in Metastatic Triple-Negative Breast Cancer
| Efficacy Endpoint | Treatment | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Source |
| PFS & OS | Standard Chemotherapy | 5.6 months | 18.7 months | [7] |
| PFS & OS | Datopotamab deruxtecan (ADC) | 10.8 months | 23.7 months | [7] |
| PFS | Standard Chemotherapy | 6.9 months | - | [5][8] |
| PFS | Sacituzumab govitecan (ADC) | 9.7 months | - | [5][8] |
Experimental Protocols
This compound In Vitro Aurora B Kinase Inhibition Assay (Summarized)
The inhibitory activity of this compound against Aurora B kinase was determined using a biochemical assay. The specific protocol is detailed in the primary publication by Lakkaniga, N. R., et al. (2020).[1] In essence, the assay measures the ability of this compound to block the phosphorylation of a substrate by the Aurora B enzyme.
Standard-of-Care Chemotherapy Clinical Trial Protocols (General Overview)
The efficacy of standard-of-care chemotherapy regimens is established through large, randomized, multi-center clinical trials. For instance, in the KEYNOTE-522 trial, patients with early-stage TNBC were randomized to receive either neoadjuvant pembrolizumab in combination with a standard chemotherapy regimen (paclitaxel and carboplatin followed by doxorubicin or epirubicin and cyclophosphamide) or placebo with chemotherapy.[4] The primary endpoint was the rate of pathological complete response.[4]
Visualizing Mechanisms and Workflows
To illustrate the underlying biological processes and experimental designs, the following diagrams are provided.
Discussion and Future Directions
The available data indicates that this compound is a highly potent inhibitor of Aurora B kinase with in vitro activity against a TNBC cell line.[1] However, a direct comparison of its efficacy to standard-of-care chemotherapy is premature. The clinical data for standard chemotherapy regimens demonstrate significant efficacy in a large patient population, with pCR rates in the neoadjuvant setting ranging from 30% to over 60% with the addition of newer agents.[3][4] In the metastatic setting, standard chemotherapy provides a median PFS of approximately 5-7 months, which can be extended with newer therapies like ADCs.[5][7][8]
For this compound to be considered a viable alternative or addition to the current standard of care, further comprehensive preclinical in vivo studies are required to establish its efficacy and safety profile in animal models of TNBC. Subsequently, well-designed clinical trials will be necessary to determine its therapeutic potential in human patients and to directly compare its efficacy against existing treatments. The high selectivity of this compound for Aurora B over other kinases like FLT3 and KIT is a promising feature that may translate to a more favorable safety profile, particularly concerning myelosuppression, a common side effect of many chemotherapies.[1]
Disclaimer: This document is for informational purposes only and does not constitute medical advice. The comparison is based on preclinical data for this compound and clinical data for standard-of-care treatments, which are not directly comparable.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. scienceandculture.com [scienceandculture.com]
- 8. youtube.com [youtube.com]
Assessing the Specificity of Multi-Kinase Inhibitors: A Comparative Analysis of Sunitinib, Sorafenib, and Dasatinib
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy has been significantly shaped by the advent of kinase inhibitors. However, the therapeutic efficacy and toxicity profile of these agents are intrinsically linked to their specificity. This guide provides a comparative analysis of the kinase specificity of three widely used multi-kinase inhibitors: Sunitinib, Sorafenib, and Dasatinib. By presenting quantitative kinase profiling data, detailed experimental protocols, and visualizations of relevant signaling pathways, this document aims to provide researchers with a comprehensive resource for assessing and comparing these critical therapeutic agents. As the requested compound "SP-96" did not yield public data, this guide utilizes Sunitinib as the primary subject for comparison, alongside other well-documented multi-kinase inhibitors.
Kinase Specificity Profile
The following table summarizes the dissociation constants (Kd) of Sunitinib, Sorafenib, and Dasatinib against a panel of selected kinases. The Kd value is a measure of the binding affinity of an inhibitor to its target kinase, with a lower Kd indicating a higher affinity. This data has been extracted from a comprehensive kinase screen and provides a quantitative basis for comparing the selectivity of these inhibitors.[1][2][3]
| Kinase Target | Sunitinib (Kd in nM) | Sorafenib (Kd in nM) | Dasatinib (Kd in nM) | Kinase Family |
| VEGFR2 (KDR) | 9 | 90 | 310 | Tyrosine Kinase |
| PDGFRβ | 2 | 56 | 28 | Tyrosine Kinase |
| KIT | 4 | 68 | 0.8 | Tyrosine Kinase |
| FLT3 | 11 | 24 | 0.6 | Tyrosine Kinase |
| RET | 3.1 | 4 | 11 | Tyrosine Kinase |
| ABL1 | 1,700 | 2,800 | <0.3 | Tyrosine Kinase |
| SRC | 130 | 3,100 | 0.5 | Tyrosine Kinase |
| BRAF | 1,400 | 22 | 6,100 | Serine/Threonine Kinase |
| BRAF (V600E) | 830 | 5 | 4,200 | Serine/Threonine Kinase |
| p38α (MAPK14) | 1,100 | 1,500 | 120 | Serine/Threonine Kinase |
| LCK | >10,000 | >10,000 | 0.4 | Tyrosine Kinase |
| EPHB4 | 21 | 1,500 | 1.1 | Tyrosine Kinase |
Data is presented as Kd (nM), where a lower value indicates a stronger binding affinity. The most potent inhibitor for each primary target is highlighted in bold . Data is sourced from high-throughput kinase profiling studies.
Experimental Protocols
The quantitative data presented in this guide was generated using a competitive binding assay platform, such as the KINOMEscan™ assay. This methodology provides a robust and high-throughput approach to profile the interaction of small molecules against a large panel of kinases.
KINOMEscan™ Competition Binding Assay Protocol
The KINOMEscan™ assay platform is based on a competition binding assay that quantifies the ability of a test compound to compete with an immobilized ligand for binding to a kinase active site. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Materials:
-
Test compounds (e.g., Sunitinib, Sorafenib, Dasatinib) dissolved in DMSO.
-
A panel of human kinases tagged with a unique DNA identifier.
-
An immobilized, active-site directed ligand.
-
Streptavidin-coated beads.
-
Assay buffer.
-
qPCR reagents.
Procedure:
-
Kinase-Ligand Binding: A kinase-DNA tag fusion protein is incubated with the immobilized ligand on streptavidin-coated beads in the presence of the test compound. The binding reaction is allowed to reach equilibrium.
-
Washing: Unbound kinase and test compound are removed by washing the beads.
-
Elution and Quantification: The amount of kinase bound to the immobilized ligand is determined by eluting the kinase-DNA tag and quantifying the DNA tag using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control (vehicle). The percentage of kinase remaining bound is calculated, and for dose-response curves, Kd values are determined by fitting the data to a standard binding isotherm model.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow of a KINOMEscan™-type competition binding assay used for kinase profiling.
VEGFR Signaling Pathway
Sunitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis. The diagram below illustrates a simplified VEGFR signaling cascade, highlighting downstream pathways involved in cell proliferation, survival, and migration.
References
A Comparative Analysis of SP-96's Therapeutic Window in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for SP-96, a novel Aurora Kinase B (AURKB) inhibitor, and other well-characterized Aurora kinase inhibitors. The focus is on the therapeutic window, assessed through a combination of efficacy and toxicity data from available preclinical studies.
Executive Summary
This compound is a first-in-class, non-ATP-competitive inhibitor of Aurora Kinase B with sub-nanomolar potency.[1][2] A key distinguishing feature of this compound is its high selectivity, showing over 2000-fold greater inhibition of AURKB compared to the receptor tyrosine kinases FLT3 and KIT.[1][2] This selectivity is hypothesized to translate into a wider therapeutic window by reducing off-target toxicities, particularly myelosuppression, which has been a dose-limiting factor for other Aurora kinase inhibitors that also inhibit FLT3 and KIT. While direct comparative in vivo studies for this compound are not yet publicly available, this guide compiles existing preclinical data to offer a preliminary assessment of its potential therapeutic advantages.
Data Presentation: Comparative Inhibitor Activity
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other notable Aurora kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity | Mechanism of Action |
| This compound | AURKB | 0.316 | >2000-fold vs. FLT3 and KIT | Non-ATP-competitive |
| Barasertib (AZD1152) | AURKB | ~1 | Also inhibits FLT3 and KIT at higher concentrations | ATP-competitive |
| Alisertib (MLN8237) | AURKA | 1.2 | ~330-fold vs. AURKB | ATP-competitive |
Table 2: Cellular Growth Inhibition (GI50) of this compound in NCI-60 Cell Line Screen
| Cell Line | Cancer Type | GI50 (nM) |
| CCRF-CEM | Leukemia | 47.4 |
| COLO 205 | Colon | 50.3 |
| A498 | Renal | 53.2 |
| MDA-MB-468 | Breast (TNBC) | 107 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Procedure:
-
Recombinant human Aurora Kinase B (or other kinases like FLT3, KIT) is incubated with the test compound (e.g., this compound) at varying concentrations.
-
A kinase-specific substrate (e.g., a peptide) and ATP are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as radiometric assays (e.g., P33-ATP) or fluorescence-based assays.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Proliferation Assay (NCI-60 Screen)
-
Objective: To assess the growth inhibitory effect of a compound on a panel of human cancer cell lines.
-
Procedure:
-
Cells from the NCI-60 panel are seeded in 96-well plates and allowed to attach overnight.
-
The test compound is added at various concentrations, and the cells are incubated for a specified period (e.g., 48 or 72 hours).
-
Cell viability is measured using a colorimetric assay, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.
-
The GI50 (concentration causing 50% growth inhibition) is determined from the dose-response curves for each cell line.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy and tolerability of a compound in a living organism.
-
Procedure:
-
Human cancer cells (e.g., from a cell line or patient-derived xenograft) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound is administered via a clinically relevant route (e.g., oral gavage, intravenous injection) at different doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, tumors and major organs may be harvested for further analysis (e.g., histopathology, biomarker analysis).
-
Mandatory Visualization
Signaling Pathway of Aurora Kinase B
Caption: Signaling pathway of Aurora Kinase B and points of inhibition.
Experimental Workflow for Therapeutic Window Assessment
References
A Comparative Analysis of SP-96, a Novel Aurora Kinase B Inhibitor, Across Diverse Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of SP-96, a first-in-class, non-ATP-competitive Aurora Kinase B inhibitor. The product's performance is objectively compared with other Aurora Kinase B inhibitors and standard-of-care treatments across various cancer subtypes, supported by available preclinical data.
Introduction to this compound and Aurora Kinase B Inhibition
Aurora Kinase B is a crucial serine/threonine kinase that plays a pivotal role in the proper execution of mitosis. Its functions include ensuring correct chromosome condensation, biorientation on the mitotic spindle, and cytokinesis.[1][2] Overexpression of Aurora Kinase B is a common feature in many human cancers and is often associated with aneuploidy and tumorigenesis. Consequently, inhibiting Aurora Kinase B has emerged as a promising therapeutic strategy to selectively target rapidly dividing cancer cells.
This compound is a novel, potent, and highly selective non-ATP-competitive inhibitor of Aurora Kinase B.[3][4] Its unique mechanism of action, distinct from the majority of ATP-competitive inhibitors, may offer a different pharmacological profile and potentially overcome certain resistance mechanisms.
Comparative Efficacy of this compound and Other Aurora Kinase B Inhibitors
The preclinical efficacy of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. While it displayed high potency in select cell lines, most cell lines were resistant, with GI50 values greater than 1 µM.[1] This selective activity suggests a potential for targeted therapeutic application in specific cancer subtypes.
| Compound | Target(s) | IC50 (Aurora B) | Cancer Subtype | Cell Line | GI50 (nM) |
| This compound | Aurora B (non-ATP competitive) | 0.316 nM [3] | Triple-Negative Breast Cancer | MDA-MB-468 | 107 nM [3] |
| Leukemia, T-Cell | CCRF-CEM | 47.4 nM [3] | |||
| Colon Cancer | COLO 205 | 50.3 nM [3] | |||
| Renal Cancer | A498 | 53.2 nM [3] | |||
| Barasertib (AZD1152) | Aurora B | 0.37 nM | Small Cell Lung Cancer | Panel of 23 SCLC lines | IC50 <50 nM in 9 sensitive lines[5] |
| GSK1070916 | Aurora B/C | 0.38 nM | Non-Small Cell Lung Cancer | A549 | EC50 = 7 nM[6] |
| Colon Cancer | HCT116 | - | |||
| Acute Myeloid Leukemia | HL-60 | - | |||
| Tozasertib (VX-680) | Pan-Aurora, FLT3, Abl | - | Acute Lymphoblastic Leukemia | - | Currently in clinical trials[7] |
| Danusertib (PHA-739358) | Pan-Aurora, Abl | 79 nM | Breast, Ovarian, Colorectal, Pancreatic, SCLC, NSCLC | - | Marginal activity in Phase II trials[8] |
Table 1: Preclinical Efficacy of this compound and a Selection of Other Aurora Kinase B Inhibitors. This table summarizes the in vitro potency and growth inhibition data for this compound and other notable Aurora B inhibitors across various cancer cell lines.
Comparison with Standard-of-Care Treatments
To provide a broader context for the potential of this compound, its activity in sensitive cancer subtypes is compared with current standard-of-care therapies for those malignancies.
| Cancer Subtype | Standard-of-Care Therapies |
| Triple-Negative Breast Cancer (Metastatic) | Chemotherapy (e.g., anthracyclines, taxanes, capecitabine, gemcitabine, platinum agents), PARP inhibitors (for BRCA mutation carriers), Immunotherapy (for PD-L1 positive tumors), Antibody-drug conjugates (e.g., sacituzumab govitecan).[2][9][10] |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Multi-agent chemotherapy regimens (e.g., vincristine, prednisone, cyclophosphamide, doxorubicin, asparaginase), CNS prophylaxis (intrathecal chemotherapy), Stem cell transplantation for relapsed/refractory cases.[11][12] |
| Colorectal Cancer (Metastatic) | Chemotherapy regimens (e.g., FOLFOX, FOLFIRI, CAPOX), Targeted therapies (e.g., bevacizumab, cetuximab, panitumumab based on biomarker status).[3][13][14][15][16] |
| Renal Cell Carcinoma (Advanced) | Targeted therapy (e.g., tyrosine kinase inhibitors like sunitinib, lenvatinib), Immunotherapy (e.g., pembrolizumab, nivolumab/ipilimumab).[9][17][18][19][20] |
Table 2: Standard-of-Care Treatments for Cancer Subtypes Sensitive to this compound. This table outlines the current therapeutic landscape for the cancer types in which this compound has shown promising preclinical activity.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (for IC50 Determination)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase enzyme, a specific peptide substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP), and a buffer solution with necessary cofactors (e.g., MgCl₂).[21][22]
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at a range of concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate by the kinase.[21]
-
Reaction Termination: The reaction is stopped, often by adding a solution like SDS loading buffer and heating.[22]
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by separating the phosphorylated substrate from the unreacted ATP (e.g., via gel electrophoresis and autoradiography or by capturing the substrate on a filter and measuring radioactivity).[21] Non-radioactive methods that use fluorescence or luminescence are also common.[23]
-
IC50 Calculation: The percentage of kinase inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[21]
NCI-60 Cell Line Screening (Sulforhodamine B Assay)
The NCI-60 screen evaluates the anti-proliferative effect of a compound against 60 different human cancer cell lines. The Sulforhodamine B (SRB) assay is a commonly used method for this screen.[4][6][24][25][26]
-
Cell Plating: Cells from each of the 60 lines are seeded into 96-well plates and allowed to attach and grow for 24 hours.[4]
-
Compound Addition: The test compound is added to the wells at various concentrations (typically a 5-log dilution series). A set of plates is fixed with trichloroacetic acid (TCA) at this point to serve as a time-zero reference.[4]
-
Incubation: The plates are incubated with the compound for 48 hours.[4]
-
Cell Fixation: After incubation, the cells are fixed to the plate with cold TCA.
-
Staining: The fixed cells are stained with Sulforhodamine B, a dye that binds to cellular proteins.[26]
-
Washing: Unbound dye is washed away with 1% acetic acid.[26]
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of approximately 515-540 nm.[4][26]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition. The GI50 (concentration that causes 50% growth inhibition) is then determined from the dose-response curves for each cell line.
Signaling Pathway of Aurora Kinase B
Aurora B functions as the catalytic subunit of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC localizes to different subcellular structures throughout mitosis to regulate key mitotic events.
During prophase, Aurora B phosphorylates Histone H3 on Serine 10, which is a hallmark of mitotic chromosome condensation.[27] In prometaphase and metaphase, the CPC localizes to the centromeres and plays a critical role in the spindle assembly checkpoint, which ensures that all chromosomes are properly attached to the mitotic spindle before the cell proceeds to anaphase. Aurora B destabilizes incorrect kinetochore-microtubule attachments, allowing for their correction.[28] In anaphase and telophase, the CPC relocates to the spindle midzone, where it is essential for the regulation of cytokinesis, the final step of cell division.[1]
Conclusion
This compound represents a promising new therapeutic agent with a unique non-ATP-competitive mechanism of action against Aurora Kinase B. Its selective and potent activity against specific cancer cell lines, including triple-negative breast cancer, T-cell acute lymphoblastic leukemia, colon cancer, and renal cancer, warrants further investigation. This guide provides a foundational comparison of this compound with existing Aurora Kinase B inhibitors and current standard-of-care treatments, highlighting its potential in a targeted therapeutic landscape. Further preclinical and clinical studies are necessary to fully elucidate the efficacy and safety profile of this compound and to identify the patient populations most likely to benefit from this novel inhibitor.
References
- 1. Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 3. Chemotherapy Treatments for Metastatic Colorectal Cancer: Is Evidence-Based Medicine in Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo [cancer.fr]
- 6. researchgate.net [researchgate.net]
- 7. NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide | Revvity [revvity.co.jp]
- 8. Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib hydrochloride in independent cohorts of patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour, multi-institutional phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute Lymphoblastic Leukemia (ALL) Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 13. Chemotherapy for colorectal cancer | GCCA [globalcca.org]
- 14. cancerresearchuk.org [cancerresearchuk.org]
- 15. ascopubs.org [ascopubs.org]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. targetedonc.com [targetedonc.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. assayquant.com [assayquant.com]
- 24. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. canvaxbiotech.com [canvaxbiotech.com]
- 26. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. Histone - Wikipedia [en.wikipedia.org]
- 28. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
Safety Operating Guide
Prudent Disposal of Laboratory Chemicals: A General Protocol
Disclaimer: The following procedures are a general guideline for the proper disposal of laboratory chemicals. Specific protocols for a substance labeled "SP-96" could not be located. It is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions for any chemical.
I. Immediate Safety and Logistical Information
Proper chemical disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and the surrounding ecosystem. The following steps provide a framework for the safe and compliant disposal of laboratory chemical waste.
Operational Plan:
-
Chemical Identification and Hazard Assessment: Before beginning any experimental work, researchers must be fully aware of the hazards associated with the chemicals being used. This information is readily available in the manufacturer's Safety Data Sheet (SDS). The SDS will detail physical and chemical properties, health hazards, and environmental risks.
-
Waste Segregation: Chemical waste must be segregated into compatible categories to prevent dangerous reactions. Common categories include:
-
Halogenated Organic Solvents
-
Non-Halogenated Organic Solvents
-
Aqueous Acidic Waste
-
Aqueous Basic Waste
-
Solid Chemical Waste
-
Sharps and Biologically Hazardous Waste
-
-
Container Management: Waste containers must be appropriate for the chemical, in good condition, and clearly labeled with the full chemical name and associated hazards. Containers should be kept closed when not in use and stored in a designated satellite accumulation area.
Disposal Plan:
The primary directive for chemical disposal is to adhere to local, state, and national regulations[1][2]. Do not discharge chemicals into drains, surface waters, or groundwater[1]. In the event of a spill that may enter waterways, authorities must be informed[1].
II. Quantitative Data from a Sample Safety Data Sheet (Ibuprofen)
As a reference, the following table summarizes ecotoxicity data for a sample chemical, Ibuprofen. This illustrates the type of quantitative information available on an SDS that informs disposal procedures.
| Organism | Test Type | Duration | Value | Guideline |
| Eisenia sp. (Earthworm) | LC50 | 14 days | 64.8 mg/kg | OECD Guideline 207 |
| Other aquatic soil bacteria | EC50 | 20 min | 120.1 mg/l | Not specified |
| Other aquatic bacteria | Other | 15 min | 800 mg/l | Not specified |
| Aerobic, activated sludge (domestic) | CO2 formation | 28 days | 89% (Readily biodegradable) | OECD 301B; ISO 9439 |
III. Experimental Protocols: Spill Management
The following are general procedures for managing chemical spills, which should be adapted based on the specific hazards outlined in the SDS.
Small Spills:
-
Containment: For small amounts of a solid chemical, use a dust-binding material to contain the spill[1][2].
-
Disposal: Dispose of the contained material in accordance with local regulations[1][2].
Large Spills:
-
Control Dust: Avoid raising dust. If dust is formed, ensure adequate exhaust ventilation[1][2].
-
Collection: Sweep or shovel the material into a suitable container for disposal[1][2]. Use non-sparking tools if the material is flammable[1][2].
-
Personal Protective Equipment (PPE): For cleaning operations, breathing apparatus should be worn[1][2]. Always wear appropriate protective clothing, eye, and face protection[1][2].
IV. Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a chemical waste product in a laboratory setting.
Caption: Decision-making workflow for chemical waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
